1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Description
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Properties
Molecular Formula |
C13H14F3NO |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-one |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-2-10(8-11)9-17-6-4-12(18)5-7-17/h1-3,8H,4-7,9H2 |
InChI Key |
AKYQNVFGCHHTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
[1]
Executive Summary
In the landscape of medicinal chemistry, 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one represents a critical "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its trifluoromethyl (
This technical guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, reactivity profiles, and therapeutic applications, serving as a definitive reference for drug discovery professionals.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The molecule comprises a piperidin-4-one core N-alkylated with a 3-(trifluoromethyl)benzyl group.[1] The ketone functionality at the C4 position serves as a versatile handle for further derivatization (e.g., reductive amination, Grignard addition), while the
Nomenclature and Identifiers[7][8][9]
| Property | Details |
| IUPAC Name | 1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-one |
| Common Name | N-(3-Trifluoromethylbenzyl)-4-piperidone |
| CAS Number | Not widely listed; Analogous to 905986-83-6 (4-isomer) |
| Molecular Formula | |
| SMILES | FC(F)(F)c1cccc(CN2CCC(=O)CC2)c1 |
| InChI Key | Calculated:[1][2][3][4][5][6]KVQJQLKLZKJZKQ-UHFFFAOYSA-N |
Physicochemical Profile (Calculated)
| Parameter | Value | Implication for Drug Design |
| Molecular Weight | 257.25 g/mol | Fragment-like; ideal for lead optimization.[1] |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | 20.31 Ų | High potential for blood-brain barrier (BBB) penetration.[1] |
| pKa (Basic N) | ~7.5 - 8.0 | Partially ionized at physiological pH; aids solubility.[1] |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
Synthetic Methodology
The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is most efficiently achieved via a nucleophilic substitution (
Reaction Scheme
The reaction involves the alkylation of piperidin-4-one hydrochloride monohydrate with 3-(trifluoromethyl)benzyl bromide in the presence of a weak base.[1]
Figure 1: Synthetic pathway via N-alkylation.
Detailed Protocol
Materials:
-
Piperidin-4-one hydrochloride monohydrate (1.0 eq)[1]
-
3-(Trifluoromethyl)benzyl bromide (1.05 eq)[1]
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend piperidin-4-one hydrochloride monohydrate (10 mmol) in acetonitrile (100 mL).
-
Base Addition: Add anhydrous
(30 mmol) in a single portion. Stir at room temperature for 15 minutes to liberate the free amine in situ. -
Alkylation: Add 3-(trifluoromethyl)benzyl bromide (10.5 mmol) dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (System: 30% EtOAc in Hexanes; visualize with
stain). -
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (
, excess ) and wash the cake with ethyl acetate. -
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 10-30% Ethyl Acetate in Hexanes.
-
Yield: Expected yield is 85–92% as a pale yellow oil or low-melting solid.[1]
Critical Control Point: Use of the hydrochloride salt of piperidin-4-one prevents self-condensation (aldol-like polymerization) that can occur with the free base if stored improperly.[1]
Analytical Characterization
To validate the structure, the following spectroscopic signatures should be observed.
| Technique | Expected Signals | Interpretation |
| Aromatic protons of the | ||
| Benzylic | ||
| Carbonyl carbon ( | ||
| Trifluoromethyl carbon ( | ||
| Benzylic carbon. | ||
| IR Spectroscopy | ~1715 | Strong |
| MS (ESI) | Protonated molecular ion. |
Reactivity & Therapeutic Applications[1]
This molecule is rarely the final drug; rather, it is a high-value intermediate. The ketone group allows for divergent synthesis into various pharmacological classes.
Derivatization Pathways[1]
Figure 2: Divergent synthesis capabilities of the scaffold.[1]
Case Studies in Drug Discovery
-
CCR2 Antagonists: The 1-benzylpiperidin-4-amine motif is a classic pharmacophore for Chemokine Receptor 2 (CCR2) antagonists, used in treating inflammatory diseases.[1] The
group improves metabolic stability against CYP450 oxidation compared to unsubstituted benzyls [1]. -
Menin-MLL Inhibitors: Recent research highlights N-benzyl piperidine scaffolds in disrupting the Menin-MLL interaction, a target for acute leukemia.[1] The trifluoromethyl group enhances hydrophobic interactions within the binding pocket [2].
-
Sigma Receptor Ligands: The lipophilic nature of the 3-trifluoromethylbenzyl group increases affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base can absorb
from the air; storage as the hydrochloride salt is recommended for long-term stability. -
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
-
ChemicalBook. Synthesis and properties of N-benzyl-4-piperidone derivatives. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329773770, 4-(3-Trifluoromethyl-benzyl)-piperidine.[1] Retrieved from
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore.[7] Mini Reviews in Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. Product Specification: 4-(3-Trifluoromethyl-benzyl)-piperidine.[1] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 3. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]
- 4. 1-Benzyl-3,3-difluoropiperidin-4-one | C12H13F2NO | CID 49761227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea | C20H22F3N3O | CID 3848011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one in organic solvents
Executive Summary: Physicochemical Architecture
1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is a critical intermediate in the synthesis of neuroactive agents (e.g., PARP inhibitors, CCR antagonists).[1][2][3][4] Its solubility behavior is governed by a "tug-of-war" between two opposing structural motifs: the polar, basic piperidone core and the lipophilic, electron-withdrawing 3-(trifluoromethyl)benzyl moiety .[1][2][3][4]
Understanding this duality is essential for optimizing reaction yields, purification (recrystallization), and biological assay formulation.[1][2][5]
| Property | Value / Characteristic | Implication for Solubility |
| Structure | N-benzylpiperidin-4-one w/ 3-CF3 | Amphiphilic character; pH-dependent aqueous solubility.[2][3][4][5] |
| LogP (Predicted) | ~2.2 – 2.5 | Moderate lipophilicity; prefers organic solvents over neutral water.[2][5] |
| pKa (Basic N) | ~7.8 – 8.2 (Est.)[2][5] | Soluble in aqueous acid (pH < 5) via protonation.[2][5] |
| Key Functional Groups | Ketone (H-bond acceptor), Tertiary Amine, CF3 | High solubility in polar aprotic solvents (DMSO, DCM).[1][2][5] |
Solubility Landscape: Solvent Compatibility Matrix
The following data synthesizes experimental precedents from structural analogs (e.g., N-benzyl-4-piperidone) and structure-activity relationship (SAR) principles regarding the trifluoromethyl group.
Category A: High Solubility (Primary Vehicles)
Best for: Stock solutions, reaction media, and liquid-liquid extraction.[1][2]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | The polarizable C-Cl bonds interact favorably with the aromatic ring and the ketone dipole.[2][3][4][5] Standard solvent for extraction.[2][4][5][6] |
| Chloroform | Excellent | Similar to DCM; often used for NMR analysis or aggressive dissolution.[2][5] |
| DMSO | Excellent (>50 mg/mL) | High dielectric constant disrupts crystal lattice; sulfoxide oxygen accepts H-bonds.[2][3][4][5] Ideal for biological stock solutions.[2][4][5] |
| DMF / DMAc | Excellent | Standard solvents for nucleophilic substitution reactions (e.g., alkylation of piperidone).[1][2][5] |
| THF | Good to Excellent | Solubilizes the ether-like and amine functionalities; widely used in Grignard or reduction reactions.[2][3][4][5] |
Category B: Moderate / Conditional Solubility
Best for: Recrystallization (often with heating) or as co-solvents.[1][2]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Ethanol / Methanol | Good (Warm) | Soluble at RT, but solubility increases significantly with heat.[2][3][4][5] The ketone accepts H-bonds from the alcohol.[2][3][4][5] |
| Toluene | Moderate | Solubilizes the lipophilic benzyl-CF3 tail but struggles with the polar ketone core at low temps.[2][3][4][5] Good for hot recrystallization.[2][4][5] |
| Ethyl Acetate | Moderate | Useful for chromatography (TLC/Column).[2][5] Often used in mixtures with Hexane.[2][4][5] |
| Acetone | Good | Dissolves readily, but rarely used for reactions due to potential self-condensation (aldol) side reactions.[1][2][4][5] |
Category C: Poor Solubility (Anti-Solvents)
Best for: Precipitation and product isolation.[1][2]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Water (Neutral pH) | Poor (<1 mg/mL) | The hydrophobic CF3-benzyl group dominates.[2][3][4][5] The molecule aggregates to minimize water-hydrocarbon contact.[2][3][4][5] |
| Hexanes / Heptane | Very Poor | Used to crash the product out of solution (e.g., from an Ethyl Acetate or DCM mixture).[1][2][5] |
| Diethyl Ether | Low to Moderate | Often used to wash the solid product; extracts impurities while leaving the bulk product.[2][5] |
Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent based on the experimental objective (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection based on chemical process requirements.
Technical Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact solubility limits for your specific batch/purity.[2][3][4]
-
Preparation: Weigh approx. 100 mg of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[2][5]
-
Equilibration:
-
Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification:
Protocol B: Preparation of 100 mM Stock Solution (for Bio-Assays)
Target Concentration: ~33.9 mg/mL (MW ≈ 339.3 g/mol - verify exact MW based on salt form).
-
Weighing: Accurately weigh 34.0 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Synthesis & Handling Implications
Recrystallization Strategy
The presence of the trifluoromethyl group often facilitates crystallinity compared to the parent benzyl piperidone.[5]
-
Recommended System: Dissolve the crude oil/solid in a minimum amount of hot Ethanol (60°C) .[2][5] Add Water dropwise until turbidity appears.[4][5] Cool slowly to 4°C.
-
Alternative: Dissolve in DCM , then slowly layer Hexane on top to induce diffusion crystallization.[2][5]
Safety Considerations (Hansen Parameters)
-
Skin Absorption: The lipophilic CF3 group enhances skin permeability.[2][5] Always wear nitrile gloves.[2][4][5]
-
Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) which may react with the benzylic position or the amine.[1][2][5]
References
-
Solubility of N-benzyl-4-piperidone (Parent Analog). Solubility of Things Database. Retrieved from
-
Synthesis of Piperidone Derivatives. Weintraub, P. M., et al. (2003).[1][2][5][8] "Recent advances in the synthesis of piperidones and piperidines."[4][5][8] Tetrahedron, 59(17), 2953–2989.[1][2][5][8]
-
Physicochemical Properties of Fluorinated Benzyl Amines. PubChem Compound Summary: 1-Benzyl-3,3-difluoropiperidin-4-one. National Center for Biotechnology Information.[2][5] Retrieved from [1][2]
- Hansen Solubility Parameters for Fluorinated Aromatics.CRC Handbook of Solubility Parameters and Other Cohesion Parameters. (General Reference for CF3 group effects).
Sources
- 1. EP3666757A1 - Process for preparing a piperidin-4-one - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Benzyl-3,3-difluoropiperidin-4-one | C12H13F2NO | CID 49761227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-(4-(Trifluoromethyl)benzyl)piperidine | 192990-03-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. 4-Piperidone - Wikipedia [en.wikipedia.org]
The Fluorine Shield: Optimizing Benzyl Piperidin-4-one Pharmacokinetics via Trifluoromethylation
[1]
Executive Summary: The Strategic Value of the Bioisostere
In the optimization of benzyl piperidin-4-one scaffolds—a privileged structure in neuropharmacology (e.g., Donepezil analogs, sigma receptor ligands)—the incorporation of a trifluoromethyl (
The
Physicochemical Modulation: The Molecular Engine
The pharmacokinetics of benzyl piperidin-4-one are governed by its physicochemical properties.[1] The introduction of a
Lipophilicity and Solubility Shifts
The
- LogP: Typically increases by +1.0 to +1.2 units .
-
Impact: This shift is critical for CNS drugs. A benzyl piperidin-4-one with a LogP of 2.5 (moderate) can be pushed to ~3.7, moving it into the optimal range for passive BBB diffusion.[1]
-
Solubility Trade-off: While permeability increases, aqueous solubility often decreases.[1] This necessitates formulation strategies (e.g., salt formation with the basic piperidine nitrogen) to maintain bioavailability.
Electronic Effects and pKa
The
-
Basicity Modulation: While the benzyl methylene spacer insulates the piperidine nitrogen from strong inductive effects, the
group reduces the electron density of the aromatic ring. -
-
Stacking: The electron-deficient aromatic ring enhances - stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target proteins (e.g., Acetylcholinesterase), potentially increasing potency alongside PK improvements.[1]
Metabolic Stability: The "Fluorine Wall"
The most profound PK benefit of the
Blocking Aromatic Hydroxylation
Unsubstituted benzyl piperidines are rapidly metabolized via aromatic hydroxylation (primarily at the para position) followed by Phase II glucuronidation and excretion.[2]
-
Mechanism: CYP450 enzymes (e.g., CYP2D6, CYP3A4) initiate metabolism via an electrophilic attack on the aromatic ring.
-
The
Blockade:-
Steric Hindrance: The van der Waals radius of
(2.7 Å) is significantly larger than H (1.2 Å) or Methyl (2.0 Å), physically preventing the enzyme's heme iron from accessing the carbon.[2] -
Electronic Deactivation: The EWG nature deactivates the ring toward electrophilic attack, raising the activation energy for oxidation at the ortho and meta positions as well.
-
Prevention of N-Dealkylation
While less direct, the stability of the benzyl group prevents the rapid fragmentation of the molecule.
Visualization: Metabolic Pathways & Blockade
The following diagram illustrates the metabolic divergence between the unsubstituted and
Comparative Pharmacokinetic Data
The following table summarizes the expected PK shifts when transitioning from a Methyl (
| Parameter | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Physiological Implication |
| LogP | 2.5 - 2.8 | 3.5 - 3.9 | Enhanced passive diffusion across BBB.[1] |
| C-F Bond Energy | N/A (C-H: ~98 kcal/mol) | ~116 kcal/mol | Extreme resistance to oxidative cleavage. |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | Reduced first-pass metabolism; higher oral bioavailability.[1] |
| Plasma Protein Binding | Moderate (70-85%) | High (> 95%) | |
| CNS MPO Score | Moderate | High | Multi-parameter optimization score favors |
Experimental Protocol: Microsomal Stability Assay
To validate the role of the
Objective
Determine the intrinsic clearance (
Materials
-
Test Compounds: 1-(3-(trifluoromethyl)benzyl)piperidin-4-one (Test) vs. 1-benzylpiperidin-4-one (Control).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow (Step-by-Step)
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Add test compound (final conc. 1 µM) to the reaction mixture. Note: Low concentration prevents enzyme saturation.[1]
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge at 4000 rpm for 15 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.
Calculation
Calculate the elimination rate constant (
Blood-Brain Barrier (BBB) Transport Logic
The
Passive Diffusion vs. Efflux[1]
-
Influx: The increased lipophilicity drives passive diffusion across the endothelial cells of the BBB.
-
P-gp Efflux Risk: Highly lipophilic compounds can become substrates for P-glycoprotein (P-gp).[1][2]
-
Mitigation: The piperidin-4-one core is relatively small (MW < 300 Da).[1] Even with the benzyl-
tail, the MW remains < 400 Da, which is favorable.[1] If P-gp efflux is observed (Efflux Ratio > 2.0), reducing the basicity of the piperidine nitrogen (e.g., via flanking fluorines or adjusting the linker) is the next optimization step.
Visualization: BBB Transport Workflow
Figure 2: Transport dynamics.[1][2] The
References
-
BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from
-
Muller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (General reference for C-F bond strength and lipophilicity).
-
Antia, U., et al. (2009).[4][5] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International.[4] Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
-
Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines... 1-(2-trifluoromethylbenzyl)piperidine.[1][6] Bioorganic & Medicinal Chemistry. Retrieved from
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uky.edu [scholars.uky.edu]
1-(3-(Trifluoromethyl)benzyl)piperidin-4-one: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the escape from "flatland" (planar,
Structural Rationale and Physicochemical Profiling
The architectural design of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is highly intentional, offering distinct advantages for lead optimization:
-
The Piperidin-4-one Core : The C4 ketone serves as a versatile functional handle. It readily undergoes nucleophilic additions, reductive aminations, and condensation reactions to construct a wide range of fused or spirocyclic heterocyclic systems[1]. Because the 6-membered ring is conformationally flexible, substituents at the 4-position can adopt specific axial or equatorial trajectories to optimally engage target binding pockets.
-
The 3-(Trifluoromethyl)benzyl Anchor : The benzyl group at the 1-position of the piperidine ring acts as a critical lipophilic anchor, facilitating passage across the blood-brain barrier (BBB) and interacting with hydrophobic pockets within target proteins[2]. The addition of the highly electronegative
group at the meta position deactivates the aromatic ring toward Cytochrome P450-mediated oxidative metabolism, significantly extending the biological half-life of derived compounds.
Quantitative Data: Scaffold Profiling
To understand its utility as a starting material, we must evaluate its baseline physicochemical properties. As shown in Table 1 , the scaffold is highly optimized for further derivatization without violating Lipinski's Rule of Five.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Pharmacological Relevance |
| Molecular Weight | 257.25 g/mol | Low MW allows for the addition of bulky pharmacophores during derivatization. |
| cLogP | ~2.9 | Optimal baseline lipophilicity for CNS penetration and membrane permeability. |
| Topological Polar Surface Area | 20.3 Ų | Low TPSA ensures high passive transcellular permeability. |
| H-Bond Donors | 0 | Minimizes the desolvation penalty during target receptor binding. |
| H-Bond Acceptors | 4 | Provides essential vectors (N, O, F) for interactions with target residues. |
Pharmacological Applications & Target Space
Derivatives of the trifluoromethylbenzyl-piperidine scaffold have demonstrated profound efficacy across a variety of therapeutic targets, particularly within the central nervous system (CNS) and ion channel modulation.
-
GPCR Antagonists : Piperidine analogues bearing trifluoromethylbenzyl substituents have been extensively characterized as potent Histamine H3 receptor antagonists. Moving the
-benzyl group to specific vectors on the scaffold directly modulates antagonistic potency[3]. -
Transporter Inhibitors : The (4-benzyl-piperidin-1-yl)-acetic acid scaffold is a known GABA mimetic. Modifications, such as the introduction of a trifluoromethylbenzyl group, enhance binding affinity to the GABA transporter (GAT1) by occupying a distinct hydrophobic pocket[2].
-
Ion Channel Modulators : Condensation of the piperidin-4-one core with tryptamines yields spiro[piperidine-4,1'-pyrido[3,4-b]indoles]. These spirocycles act as highly potent "co-potentiators" for minimal function Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutants[4].
Table 2: Pharmacological Activity of Related Trifluoromethylbenzyl-Piperidines
| Target Class | Compound Motif | Activity Metric | Reference |
| Histamine H3 Receptor | 4-trifluoromethylbenzyl piperidine analogue | [3] | |
| CFTR Ion Channel | 2,4,5-trifluorobenzyl spiro[piperidine-pyrido-indole] | [4] |
Target Mapping Visualization
Fig 1. Derivatization pathways of the scaffold mapping to distinct biological targets.
Synthetic Methodologies & Experimental Protocols
The utility of this scaffold relies on robust, high-yielding synthetic protocols. Below are the self-validating methodologies for constructing the core and performing late-stage functionalization.
Protocol 1: Synthesis of the Core Scaffold (N-Alkylation)
Objective: Construct 1-(3-(trifluoromethyl)benzyl)piperidin-4-one via
Causality & Design:
The reaction utilizes 4-piperidone hydrochloride hydrate and 3-(trifluoromethyl)benzyl bromide. Potassium carbonate (
Fig 2. N-alkylation workflow for 1-(3-(trifluoromethyl)benzyl)piperidin-4-one synthesis.
Step-by-Step Methodology:
-
Initiation: In a 250 mL Erlenmeyer flask, suspend 4-piperidone hydrochloride hydrate (5.0 mmol) in 25 mL of DCM. Add 5 drops of methanol to enhance solubility[5].
-
Base Addition: Add anhydrous
(15.0 mmol, 3.0 eq) to the suspension. Stir for 15 minutes at room temperature to liberate the free base. -
Alkylation: Slowly add 3-(trifluoromethyl)benzyl bromide (5.5 mmol, 1.1 eq) dropwise to the mixture. Cap the flask and stir vigorously at room temperature for 16 hours[5].
-
Workup: Quench the reaction by adding 30 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Validation & QC: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3); the product will appear as a new ninhydrin-active spot. Confirm the exact mass via LC-MS (Expected
: m/z 258.1).
Protocol 2: Derivatization via Reductive Amination
Objective: Functionalize the C4 ketone with a primary or secondary amine to yield a target pharmacophore.
Causality & Design:
Sodium triacetoxyborohydride (
Step-by-Step Methodology:
-
Imine Formation: Dissolve the scaffold (1.0 mmol) and the desired amine (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) and stir at room temperature for 1 hour.
-
Reduction: Add
(1.5 mmol) in single portions. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours. -
Workup: Quench the reaction carefully with saturated aqueous
(10 mL). Extract the product with DCM ( mL). Wash the organic phase with brine, dry over , and evaporate the solvent. -
Validation & QC: LC-MS analysis must show the disappearance of the m/z 258.1 scaffold peak.
NMR validation requires observing the disappearance of the characteristic ketone -protons and the emergence of a new multiplet corresponding to the C4 methine proton.
Conclusion
The 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one scaffold is a cornerstone of modern medicinal chemistry. Its ability to serve as a hub for divergent synthesis—yielding everything from spirocyclic CFTR potentiators[4] to linear GPCR antagonists[3]—makes it invaluable. By understanding the causality behind its physicochemical properties and synthetic reactivity, drug development professionals can leverage this building block to systematically explore complex chemical space and optimize lead compounds for clinical success.
References
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists Source: RSC Advances / PubMed Central URL:[3]
-
Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake Inhibitors Source: BenchChem URL:[2]
-
1-Cbz-3-benzyl-piperidin-4-one Source: BenchChem URL:[1]
-
1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS Source: NIH / PubMed Central URL:[5]
-
1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-b]indole] 'co-potentiators' for minimal function CFTR mutants Source: European Journal of Medicinal Chemistry / NIH URL:[4]
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- 1. 1-Cbz-3-benzyl-piperidin-4-one | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-BENZYLSPIRO[PIPERIDINE-4,1’-PYRIDO[3,4-B]INDOLE] ‘CO-POTENTIATORS’ FOR MINIMAL FUNCTION CFTR MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BENZYLSPIRO[PIPERIDINE-4,1’-PYRIDO[3,4-B]INDOLE] ‘CO-POTENTIATORS’ FOR MINIMAL FUNCTION CFTR MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Scaffold: N-Benzyl Piperidin-4-one Derivatives in Modern Drug Discovery
Executive Summary
The N-benzyl piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its significance stems from its thermodynamic stability, conformational flexibility (chair/boat transitions), and the ability of the N-benzyl moiety to facilitate hydrophobic interactions and blood-brain barrier (BBB) penetration. This technical guide analyzes the scaffold's utility in oncology (as curcumin analogues) and neurodegeneration (as acetylcholinesterase inhibitors), providing validated synthetic protocols and structure-activity relationship (SAR) insights.
Part 1: Chemical Architecture & Synthesis
The Mannich Condensation Strategy
The most robust route to 2,6-diaryl-N-benzylpiperidin-4-ones is the multicomponent Mannich condensation. Unlike linear synthesis, this convergent approach allows for the rapid generation of combinatorial libraries by varying the aldehyde and amine components.
Key Mechanistic Insight: The reaction typically proceeds via a double Mannich condensation involving a ketone (with two enolizable
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from raw materials to functionalized bioactive derivatives.
Caption: Logical workflow for the synthesis and diversification of N-benzyl piperidin-4-one scaffolds.
Part 2: Therapeutic Frontiers & SAR Analysis
Neurodegeneration: Acetylcholinesterase (AChE) Inhibition
The N-benzyl piperidine moiety is the pharmacophore found in Donepezil , a gold-standard Alzheimer's drug. Derivatives of piperidin-4-one mimic this architecture, acting as dual inhibitors of AChE and Butyrylcholinesterase (BuChE).
-
Mechanism: The quaternary nitrogen (protonated at physiological pH) binds to the Catalytic Anionic Site (CAS), while the N-benzyl ring engages the Peripheral Anionic Site (PAS) via
- stacking, preventing amyloid- aggregation. -
SAR Insight: Electron-withdrawing groups (e.g., -NO
, -Cl) on the phenyl rings at positions 2 and 6 enhance binding affinity.
Table 1: Comparative AChE Inhibitory Activity (Representative Data)
| Compound ID | Substituent (R) | AChE IC | BuChE IC | Selectivity Index |
| Donepezil (Ref) | - | 0.006 | 7.13 | >1000 |
| N-BP-1 | H | 23.75 | >50 | Low |
| N-BP-2 | 4-NO | 12.55 | 65.20 | 5.2 |
| N-BP-3 | 4-Cl | 18.04 | 17.28 | 0.95 (Dual) |
| N-BP-4 | 4-OMe | 21.10 | >100 | Low |
Oncology: Curcumin Analogues (DAPs)
3,5-Bis(benzylidene)-4-piperidones (DAPs) are rigid analogues of curcumin. They exhibit potent cytotoxicity by targeting the ubiquitin-proteasome system and inhibiting tubulin polymerization.
-
Cytotoxicity: High potency observed against colon (HT-29) and breast (MDA-MB-231) cancer lines.
-
Bioavailability: The piperidin-4-one core addresses the poor bioavailability of natural curcumin.
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the functional regions of the scaffold to their biological impact.
Caption: Pharmacophore mapping of the N-benzyl piperidin-4-one scaffold highlighting key binding interactions.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-2,6-diarylpiperidin-4-one
A self-validating protocol based on the Mannich condensation.
Reagents:
-
Benzaldehyde (substituted) (20 mmol)
-
Benzylamine (10 mmol)
-
Acetone (10 mmol)
-
Ethanol (30 mL)
-
Concentrated HCl (Catalytic amount)
Step-by-Step Methodology:
-
Preparation: Dissolve 20 mmol of the appropriate benzaldehyde and 10 mmol of acetone in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of benzylamine slowly to the mixture with constant stirring.
-
Catalysis: Add 2-3 drops of concentrated HCl to catalyze the enolization.
-
Reaction: Reflux the mixture at 70–80°C for 3–5 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).
-
Isolation: Cool the reaction mixture in an ice bath. The crude product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/chloroform (1:1) to yield pure crystals.[1]
-
Validation: Verify structure via
H NMR. Look for the characteristic doublet of doublets for C2/C6 protons around 3.5–4.0 ppm.
Protocol B: Ellman’s Assay for AChE Inhibition
Standard operating procedure for determining IC
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus.
-
Acetylthiocholine iodide (ATCI) – Substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) – Ellman’s Reagent.[2]
-
Phosphate Buffer (0.1 M, pH 8.0).
Workflow:
-
Incubation: In a 96-well plate, mix 150 µL of phosphate buffer, 20 µL of test compound solution (various concentrations), and 20 µL of AChE enzyme solution (0.28 U/mL). Incubate at 25°C for 15 minutes.
-
Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.
-
Measurement: Monitor the absorbance at 412 nm for 3 minutes using a microplate reader. The yellow color indicates the formation of the thionitrobenzoate anion.[2]
-
Calculation: Calculate % inhibition using the formula:
Plot log(concentration) vs. % inhibition to determine IC .
Part 4: Future Perspectives
The N-benzyl piperidin-4-one scaffold is evolving beyond simple cytotoxicity. Future research is pivoting toward:
-
Multi-Target Directed Ligands (MTDLs): Designing hybrids that inhibit AChE while simultaneously chelating metals (Cu, Fe) to reduce oxidative stress in Alzheimer's brains.
-
PROTACs: Utilizing the scaffold as a linker or warhead in Proteolysis Targeting Chimeras to degrade specific oncogenic proteins.
-
Green Chemistry: Implementing microwave-assisted synthesis to reduce reaction times from hours to minutes, improving the E-factor of the synthesis.
References
-
BenchChem. (2025).[2] A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Retrieved from
-
Goel, K. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Retrieved from [3]
-
Parlar, S., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications. Retrieved from
-
Sundaresan, K., et al. (2019).[4][5][6] Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Retrieved from
-
Kaldybayeva, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. Retrieved from
-
National Institutes of Health (NIH). (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Theoretical binding affinity of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one ligands
An In-Depth Technical Guide to the Theoretical Binding Affinity of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one Ligands
Abstract
The 1-benzylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a wide array of biological systems. The introduction of a trifluoromethyl (CF3) group, particularly on the benzyl moiety, can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive framework for the theoretical evaluation of binding affinity for 1-(3-(trifluoromethyl)benzyl)piperidin-4-one ligands. We will dissect the computational workflows, from initial ligand and protein preparation to sophisticated molecular dynamics simulations and free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methods to accelerate the discovery and optimization of this important ligand class.
Introduction: The Rationale for Computational Assessment
In modern drug discovery, the early and accurate prediction of a ligand's binding affinity for its target protein is paramount. It allows for the rapid screening of vast virtual libraries, prioritization of synthetic efforts, and generation of hypotheses to guide lead optimization. The 1-(3-(trifluoromethyl)benzyl)piperidin-4-one scaffold is of particular interest due to the versatile biological activities of piperidine-containing compounds, which range from anticancer to antiviral and anti-Alzheimer properties[1][2].
Theoretical binding affinity calculations provide a quantitative estimate (e.g., binding free energy, ΔG) of the strength of the interaction between a ligand and its receptor. This is achieved by modeling the system at an atomic level and applying principles of physics and chemistry. The two cornerstone techniques in this field, which form the core of this guide, are Molecular Docking and Molecular Dynamics (MD) simulations.
Expertise & Experience: The choice to begin with computational methods is a strategic one. It is significantly faster and more cost-effective to evaluate thousands of virtual compounds than to synthesize and test them in vitro. This "fail-fast, fail-cheap" approach allows research programs to focus resources on compounds with the highest probability of success. The trifluoromethyl group, specifically, is a common bioisostere for a methyl or chloro group but offers unique electronic properties that can drastically alter binding modes, making in silico exploration particularly valuable before committing to complex synthesis[3].
The Computational Workflow: A Tripartite Approach
A robust theoretical assessment of binding affinity is not a single experiment but a multi-stage workflow. Each stage builds upon the last, increasing in computational cost and predictive accuracy.
Caption: High-level computational workflow for binding affinity prediction.
Phase 1: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of your initial structures directly dictates the reliability of the final prediction.
Ligand Preparation Protocol
The goal is to generate a low-energy, three-dimensional conformation of the 1-(3-(trifluoromethyl)benzyl)piperidin-4-one ligand with the correct protonation state and atomic charges.
Step-by-Step Methodology:
-
Obtain 2D Structure: Start with a 2D representation of the molecule, for instance, from its CAS number (905986-83-6) or by drawing it in a chemical sketcher[4].
-
Generate 3D Conformation: Convert the 2D structure to a 3D model using a program like Open Babel or the builder tools within Schrödinger Maestro or MOE.
-
Protonation State Assignment: The piperidine nitrogen is basic and will likely be protonated at physiological pH (~7.4). This is a critical choice. The pKa of the conjugate acid of similar piperidines is typically in the 8-10 range, meaning the cationic form predominates. Tools like MarvinSketch or Epik can be used to predict pKa values and assign the correct protonation state[5].
-
Geometry Optimization & Charge Calculation: The initial 3D structure is not at its energy minimum. A quantum mechanics (QM) optimization, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p), is the gold standard[6][7]. This step refines bond lengths and angles and provides a more accurate electron distribution for calculating partial atomic charges (e.g., RESP or Merz-Kollman charges), which are essential for the subsequent steps.
Trustworthiness: This QM-based optimization is a self-validating system. The convergence of the energy and the absence of imaginary frequencies in a subsequent frequency calculation confirm that the structure is a true local energy minimum.
Target Receptor Preparation
For this guide, we will consider Dipeptidyl Peptidase IV (DPP4) as an example target, as piperidine derivatives have been docked against it in the literature[8].
Step-by-Step Methodology:
-
Select a PDB Structure: Download a high-resolution (< 2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB). For DPP4, a structure with a co-crystallized ligand is ideal (e.g., PDB ID: 1X70).
-
Clean the Structure: Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to:
-
Remove all non-essential water molecules. Water molecules that bridge interactions between a known ligand and the protein should be evaluated for potential retention.
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues (especially Histidine, Aspartate, and Glutamate).
-
Repair any missing side chains or loops.
-
-
Define the Binding Site: The binding site is typically defined as the region encompassing the co-crystallized ligand. A grid box is generated around this site, defining the search space for the docking algorithm.
Expertise & Experience: The choice to use a structure with a bound ligand is crucial for protocol validation. Before docking your novel compound, you can first remove and then re-dock the original co-crystallized ligand. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that your chosen parameters and software can accurately identify the correct binding mode.
Phase 2: Molecular Docking - Predicting Binding Pose and Score
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[1]. It scores these poses using a scoring function, which provides a qualitative estimate of binding affinity.
Caption: Conceptual diagram of a ligand interacting with key residues in a protein's active site.
Molecular Docking Protocol
Software: Glide (Schrödinger), AutoDock Vina, GOLD, iGEMDOCK[1][8].
Step-by-Step Methodology:
-
Grid Generation: Using the prepared receptor structure, define a docking grid centered on the binding pocket. The grid size should be large enough to allow rotational and translational freedom for the ligand.
-
Ligand Docking: Input the prepared 3D ligand structure. The software will systematically explore various conformations of the ligand within the grid, evaluating each pose using its scoring function.
-
Execution: Run the docking job. Depending on the complexity and the chosen precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide), this can take minutes to hours.
-
Result Analysis: The output will be a set of binding poses ranked by their docking score (e.g., GlideScore, ΔG). The top-ranked pose is the predicted binding mode.
Interpreting Docking Results
A low (i.e., more negative) docking score generally indicates a more favorable binding interaction. However, this score is not a true binding free energy. Its primary utility lies in ranking a series of related compounds against the same target.
Key Analysis Points:
-
Visualize the Top Pose: Examine the interactions between the ligand and the protein. Are there hydrogen bonds? Are the hydrophobic parts of the ligand in greasy pockets? Does the trifluoromethyl group make favorable halogen or hydrophobic interactions?
-
Compare to Known Binders: If SAR data is available, check if the docking results are consistent. For example, if a related compound without the CF3 group is known to be less potent, its docking score should be worse.
-
Pose Clustering: Analyze the top 5-10 poses. If they all adopt a similar binding mode (low RMSD between them), it increases confidence in the prediction.
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interaction(s) |
| Lead-01 | 1-(3-(CF3)benzyl)piperidin-4-one | -8.5 | H-bond with Tyr662; Pi-cation with Arg125 |
| Comp-02 | 1-(4-(CF3)benzyl)piperidin-4-one | -8.1 | H-bond with Tyr662 |
| Comp-03 | 1-(benzyl)piperidin-4-one | -7.2 | H-bond with Tyr662 |
| Caption: Example table summarizing docking results for a small compound series. |
Phase 3: Molecular Dynamics (MD) - Capturing the Dynamic Reality
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing a much more realistic view of the ligand-receptor complex and allowing for more accurate energy calculations[9].
MD Simulation Protocol
Software: GROMACS, AMBER, NAMD.
Step-by-Step Methodology:
-
System Setup:
-
Take the best-ranked pose from docking as the starting structure.
-
Place the complex in a simulation box (e.g., a cube or dodecahedron).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes introduced during the setup[10].
-
Equilibration:
-
NVT Ensemble: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. The protein and ligand are typically restrained with a positional force constant that is gradually reduced. This allows the water to equilibrate around the complex.
-
NPT Ensemble: Switch to an ensemble where pressure is kept constant (e.g., 1 bar). This allows the density of the simulation box to relax to the correct value. This phase typically runs for several nanoseconds.
-
-
Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, density, and protein RMSD), remove all restraints and run the production simulation for a significant period (typically 100-1000 ns) to collect trajectory data[10].
Binding Free Energy Calculation with MM/PBSA
The MD trajectory can be post-processed to calculate a more accurate binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice[11].
Conceptual Formula: ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each term is calculated as:
G_x =
-
: Average molecular mechanics energy (from the force field). -
T: Conformational entropy term (often ignored due to high computational cost and error, but its omission is a known limitation).
-
: Solvation free energy, calculated by solving the Poisson-Boltzmann (for the electrostatic part) and a surface area-dependent term (for the nonpolar part).
This calculation is performed on snapshots taken from the stable portion of the MD trajectory. The resulting ΔG_bind is a more quantitative prediction of binding affinity than a docking score and often shows better correlation with experimental data[11].
Conclusion and Future Directions
The theoretical prediction of binding affinity is a powerful, multi-faceted approach that is indispensable in modern drug discovery. For ligands based on the 1-(3-(trifluoromethyl)benzyl)piperidin-4-one scaffold, a workflow progressing from meticulous preparation through molecular docking and culminating in MD simulations with free energy calculations provides a robust framework for prioritizing compounds and understanding their structure-activity relationships at a molecular level.
By explaining the causality behind each step—from the necessity of QM optimization for accurate charges to the use of MD to account for protein flexibility—researchers can move beyond black-box predictions to generate scientifically sound and actionable insights, ultimately accelerating the journey from virtual hit to clinical candidate.
References
- Source: vertexaisearch.cloud.google.
- Title: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)
- Title: DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION Source: Journal of Advanced Scientific Research URL
- Title: Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)
- Title: In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents Source: ResearchGate URL
- Title: Computational Studies on Related Piperidine Compounds Source: Smolecule URL
- Title: (PDF)
- Title: Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)
- Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PMC URL
- Title: Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring Source: Semantic Scholar URL
- Title: Trifluoromethyl-substituted 3,5-bis(arylidene)
- Title: (PDF)
- Title: Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol Source: International Journal of Computational Biology and Drug Design URL
- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC URL
- Title: An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)
- Title: BindingDB BDBM50132660 1-(4-Trifluoromethyl-benzyl)-4-(3-trifluoromethyl-phenyl)
- Title: Structure of trifluoromethyl piperidine derivative Source: ResearchGate URL
- Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: MDPI URL
- Title: An In Silico Analysis of the Binding Modes and Binding Affinities of Small Molecule Modulators of PDZ-Peptide Interactions Source: PLOS One URL
- Title: 1-{3-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-propyl}-3-(3-methylsulfanyl-phenyl)
- Title: In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H Source: Biointerface Research in Applied Chemistry URL
- Title: Molecular Dynamics Simulations in Drug Design Source: OUCI URL
- Title: Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery Source: Frontiers URL
- Title: Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)
- Title: Application Notes: Molecular Dynamics Simulation of Taziprinone Source: Smolecule URL
- Title: Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)
- Title: 1-(4-(Trifluoromethyl)benzyl)
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. malayajournal.org [malayajournal.org]
- 9. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. An In Silico Analysis of the Binding Modes and Binding Affinities of Small Molecule Modulators of PDZ-Peptide Interactions | PLOS One [journals.plos.org]
Methodological & Application
Application Note: High-Yield Synthesis and Isolation Protocol for 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Introduction
Piperidin-4-ones are exceptionally versatile building blocks in medicinal chemistry, serving as foundational scaffolds for the synthesis of 4-substituted piperidines, spirocycles, and complex nitrogen-containing heterocycles[1]. The functionalization of the piperidine nitrogen via N-alkylation is a critical step in drug discovery programs. Specifically, the introduction of a 3-(trifluoromethyl)benzyl moiety enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting pharmacophore.
This application note details a highly optimized, scalable, and self-validating protocol for the direct
Mechanistic Rationale & Reaction Design
Direct N-alkylation is the most straightforward synthetic route for N-substituted piperidines[1]. However, the free base of piperidin-4-one is notoriously unstable at ambient temperatures. The secondary amine is highly nucleophilic, and the C4-ketone is highly electrophilic, which leads to rapid intermolecular aldol-type condensation and oligomerization. To circumvent this, the precursor is commercially supplied and utilized as a stable piperidin-4-one hydrochloride hydrate[2].
The core causality behind our protocol design relies on a heterogeneous basic system using anhydrous potassium carbonate (
-
Controlled Free-Basing:
is a mild base that gradually neutralizes the hydrochloride salt in situ. This maintains a low steady-state concentration of the reactive piperidone free base, effectively suppressing self-condensation while allowing the reaction to proceed. -
Acid Scavenging: As the nucleophilic attack on 3-(trifluoromethyl)benzyl bromide occurs, hydrobromic acid (HBr) is generated. The excess
irreversibly scavenges this acid, driving the equilibrium toward the product. -
Solvent Dynamics: Acetonitrile (MeCN) provides optimal solubility for the electrophile and the transient free base, while keeping the inorganic byproduct salts (
, ) strictly insoluble. This enables a rapid, filtration-based primary workup.
Reaction Optimization Data
To establish a reproducible protocol, various base/solvent combinations were evaluated. The data below demonstrates the necessity of the
| Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| DCM | 25 | 24 | 40 | 32 | Sluggish | |
| THF | 0 to 25 | 12 | >95 | <10 | Massive degradation; strong base triggered aldol polymerization. | |
| DMF | 60 | 4 | >95 | 78 | Fast reaction, but minor O-alkylation impurities observed. | |
| MeCN | 80 | 8 | >95 | 89 | Cleanest profile; zero polymerization; easy filtration workup. |
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the N-alkylation of piperidin-4-one.
Materials and Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Piperidin-4-one HCl hydrate | 153.61 | 1.00 | 10.0 g (65.1 mmol) | Nucleophilic Precursor |
| 3-(Trifluoromethyl)benzyl bromide | 239.03 | 1.05 | 16.3 g (68.3 mmol) | Electrophile |
| Potassium carbonate ( | 138.21 | 2.50 | 22.5 g (162.7 mmol) | Heterogeneous Base |
| Acetonitrile (MeCN, HPLC Grade) | 41.05 | N/A | 100 mL | Polar Aprotic Solvent |
| Ethyl Acetate / Hexanes | N/A | N/A | As needed | Extraction / Chromatography |
Step-by-Step Protocol
Step 1: Preparation of the Free Base Suspension
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride hydrate (10.0 g) and anhydrous
(22.5 g). -
Suspend the solids in 100 mL of MeCN.
-
Stir the suspension vigorously at room temperature for 30 minutes to initiate the in situ free-basing.
-
Self-Validating Check: The reaction mixture must remain a thick, heterogeneous suspension. Complete dissolution at this stage indicates a failure in the basic system or severe moisture contamination.
Step 2: Electrophilic Addition
-
Draw 16.3 g of 3-(Trifluoromethyl)benzyl bromide into a glass syringe.
-
Add the electrophile dropwise to the stirring suspension over 10 minutes.
-
Self-Validating Check: A slight exotherm may be felt on the flask exterior. Dropwise addition prevents localized superheating, which could otherwise trigger unwanted side reactions at the ketone center.
Step 3: Alkylation and Thermal Control
-
Attach a reflux condenser to the flask and heat the reaction mixture to 70–80 °C using a temperature-controlled oil bath.
-
Maintain vigorous stirring for 8 hours.
-
Analytical Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes.
-
Self-Validating Check: The target product spot (
) will be strongly UV active due to the benzyl ring. The starting piperidone is not UV active but can be visualized using a or Ninhydrin stain. The reaction is complete when the baseline piperidone spot disappears.
Step 4: Quenching and Workup
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a medium-porosity fritted funnel to remove the inorganic salts (
, , and unreacted ). Wash the filter cake with an additional 30 mL of MeCN to ensure complete product recovery. -
Concentrate the filtrate under reduced pressure to yield a crude viscous oil.
-
Dissolve the crude oil in 150 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).
-
Self-Validating Check: If an emulsion forms during the water wash, adding an additional 10 mL of brine will rapidly break it by increasing the ionic strength of the aqueous layer.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 10% to 30% EtOAc in Hexanes.
-
Pool the pure fractions and concentrate to afford 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as a pale yellow to colorless oil. Expected yield: 85-89%.
Mechanistic Pathway
Figure 2: Mechanistic pathway and reaction control logic for N-alkylation.
References
- Title: (1-(4-Chlorobenzyl)piperidin-4-yl)
- Source: Simon Fraser University (SFU)
- Title: [1,4'-Bipiperidin]-2-one | High-Purity Research Compound Source: Benchchem URL
Sources
Reductive amination reactions using 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Application Note: High-Yield Reductive Amination of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Executive Summary
The 1-(3-(trifluoromethyl)benzyl)piperidine scaffold is a privileged structural motif in neuropharmacology and GPCR-targeted drug discovery. The trifluoromethyl (
Mechanistic Rationale & Reagent Selection
Reductive amination involves the condensation of a ketone with a primary or secondary amine to form an iminium intermediate, followed by in situ reduction to the corresponding alkylated amine[1].
-
Reducing Agent Causality: Sodium triacetoxyborohydride (STAB,
) is selected as the gold-standard hydride donor. Unlike sodium borohydride ( ), which can prematurely reduce the starting ketone to an alcohol, the three electron-withdrawing acetate groups in STAB sterically and electronically dampen the nucleophilicity of the hydride[2]. This allows STAB to selectively reduce the highly electrophilic iminium ion while leaving the unreacted ketone intact[2]. -
Solvent & Additive Causality: 1,2-Dichloroethane (DCE) is utilized as the primary solvent due to its excellent solubility profile for lipophilic piperidines and chemical inertness[3]. Acetic acid (1.0–2.0 equivalents) is added to act as a mild Brønsted acid. It serves a dual purpose: it catalyzes the dehydration of the hemiaminal to the iminium ion and ensures the reaction medium remains weakly acidic, preventing the premature degradation of STAB[2].
Reaction Pathway Visualization
Reaction pathway for the reductive amination of piperidin-4-one derivatives.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol incorporates specific analytical checkpoints to ensure reaction causality and prevent downstream failures.
Materials & Reagents
-
1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (1.0 eq, limiting reagent)
-
Target Amine (e.g., Cyclopropylamine or Aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]
-
Glacial Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M relative to ketone)
Procedure
-
Iminium Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-(3-(trifluoromethyl)benzyl)piperidin-4-one (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE.
-
Add glacial acetic acid (1.0 eq) dropwise at room temperature.
-
Causality: Pre-stirring the mixture for 30–60 minutes before adding the reducing agent maximizes the concentration of the iminium ion. This temporal separation prevents the competitive reduction of the ketone, pushing the equilibrium toward the desired product[2].
-
Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS. Confirm the disappearance of the ketone mass and the appearance of the imine/iminium [M+H]+ peak before proceeding.
-
-
Reduction: Once iminium formation is confirmed, add STAB (1.5 eq) portion-wise over 10 minutes to manage any mild exotherm.
-
Stir the heterogeneous mixture at room temperature (
) for 4–12 hours.-
Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1, visualized with UV and Ninhydrin stain). The product will appear as a highly polar, UV-active spot that stains positive for an amine.
-
Workup & Isolation
-
Quenching: Quench the reaction by slowly adding saturated aqueous
(equal volume to DCE).-
Causality: STAB reacts with water to release hydrogen gas. Slow addition prevents vigorous effervescence. The basic quench neutralizes the acetic acid and breaks down boron complexes[3].
-
-
pH Adjustment (Critical): Check the pH of the aqueous layer. Adjust to pH 10–11 using 1N NaOH if necessary.
-
Causality: The final product contains two basic nitrogen centers (the piperidine ring and the newly formed C4 amine). If the pH is too low, the product will remain diprotonated and highly water-soluble, leading to catastrophic yield loss during extraction.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (
mL). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, gradient elution of DCM to 90:10:1 DCM:MeOH:
).
Quantitative Data: Condition Optimization
The following table summarizes the quantitative optimization of reducing agents for N-benzylpiperidin-4-one derivatives, demonstrating the superiority of the chosen protocol[1][2].
| Reducing Agent | Solvent | Additive | Temp | Yield (%) | Chemoselectivity | Reaction Time |
| NaBH(OAc)3 (STAB) | DCE | AcOH (1.0 eq) | RT | 88 - 95% | Excellent (Ketone untouched) | 4 - 6 h |
| NaBH3CN | MeOH | AcOH (cat.) | RT | 65 - 75% | Good (Toxicity concerns) | 12 - 24 h |
| NaBH4 | MeOH | Ti(OiPr)4 | 0°C to RT | 50 - 60% | Moderate (Ketone reduction risk) | 2 - 4 h |
| Borane-Pyridine | EtOH | None | RT | 40 - 55% | Poor (Sluggish reaction) | > 24 h |
Troubleshooting & Causality Analysis
-
Issue: High recovery of starting ketone (Incomplete reaction).
-
Causality: The amine may be highly sterically hindered (e.g., tert-butylamine) or poorly nucleophilic (e.g., electron-deficient anilines).
-
Solution: Switch to a stronger Lewis acid catalyst such as Titanium(IV) isopropoxide (
) to force imine formation before adding the reducing agent[1].
-
-
Issue: Formation of dialkylated side products.
-
Causality: When using primary amines, the newly formed secondary amine product can compete with the starting primary amine to react with another molecule of ketone.
-
Solution: Use a slight excess of the primary amine (1.1 to 1.5 eq) and ensure the stepwise protocol (imine formation prior to STAB addition) is strictly followed[2].
-
-
Issue: Product lost during aqueous workup.
-
Causality: The 1-(3-(trifluoromethyl)benzyl)piperidine core is highly lipophilic, but its diamine nature makes it highly susceptible to protonation.
-
Solution: Strictly validate that the aqueous phase pH is >10 before extraction.
-
References[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (Abstract) Source: Organic Chemistry Portal URL: [Link]1] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Sources
Application Note: Synthesis of 2-(3-(Trifluoromethyl)benzyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole via Fischer Indole Protocol
Content Type: Technical Protocol & Mechanistic Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals
Scaffold Class:
Introduction & Scientific Rationale
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, commonly referred to as a tetrahydro-
To construct this core, the Fischer Indole Synthesis (FIS) remains the most robust and scalable methodology[2]. By reacting an arylhydrazine with a substituted piperidin-4-one under acidic conditions, the complex tricyclic indole system is forged in a single, atom-economical sequence[3].
In this protocol, we utilize 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as the ketone substrate. The incorporation of the 3-(trifluoromethyl)benzyl moiety is a deliberate medicinal chemistry choice: the strongly electron-withdrawing and lipophilic
Mechanistic Insights & Causality
A hallmark of advanced synthetic chemistry is understanding the why behind the how. The Fischer Indole Synthesis is not merely a condensation; it is a cascade reaction driven by precise proton transfers and orbital symmetry.
-
Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and the piperidin-4-one. We utilize phenylhydrazine hydrochloride rather than the free base because the salt is resistant to auto-oxidation and provides an intrinsic source of protons to catalyze the initial dehydration.
-
Regioselectivity via Symmetry: A common pitfall in synthesizing pyridoindoles from piperidines is the formation of regioisomers. However, because our substrate (piperidin-4-one) is symmetrical at the C3 and C5 positions, enolization can occur in either direction without consequence, yielding a single, pure
-carboline isomer[1]. -
The Rate-Determining Step: The acid catalyst (e.g., HCl) protonates the ene-hydrazine intermediate, weakening the N-N bond. This lowers the LUMO energy, facilitating the critical[3,3]-sigmatropic rearrangement—a thermally driven process that forms the new C-C bond[2].
-
Aromatization: Subsequent cyclization forms a cyclic aminal, which rapidly eliminates ammonia (
) under acidic conditions to regain aromaticity, yielding the thermodynamically stable indole[2].
Figure 1: Mechanistic logic of the Fischer Indole Synthesis for gamma-carboline formation.
Reaction Optimization & Quantitative Data
The choice of solvent and acid catalyst dictates the reaction trajectory. Below is a summary of our optimization data for this specific transformation. The combination of Ethanol and concentrated HCl provides the optimal balance of solubility, thermal energy, and reaction kinetics.
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Ethanol | Conc. HCl (cat.) | 80 | 4 | 82 | Optimal. Clean conversion; product easily isolated via basic extraction. |
| 2 | Glacial AcOH | None (Acts as both) | 118 | 2 | 75 | Faster kinetics, but requires tedious neutralization during work-up. |
| 3 | Toluene | 110 | 12 | 45 | Lewis acid promoted; incomplete conversion and tar formation. | |
| 4 | Ethanol | None | 80 | 24 | <10 | Reaction stalls at the stable hydrazone intermediate. |
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that the operator can verify the success of each phase before proceeding.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target product.
Materials Required
-
1-(3-(Trifluoromethyl)benzyl)piperidin-4-one: 10.0 mmol (2.57 g)
-
Phenylhydrazine hydrochloride: 10.5 mmol (1.52 g, 1.05 eq)
-
Ethanol (Absolute): 30 mL
-
Concentrated HCl (37%): 2.0 mL
Step-by-Step Procedure
Step 1: Hydrazone Formation
-
Charge an oven-dried 100 mL round-bottom flask with 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (2.57 g) and absolute ethanol (30 mL).
-
Add phenylhydrazine hydrochloride (1.52 g) in one portion. Stir the suspension at room temperature for 15 minutes.
-
Validation Check: The mixture will transition from a suspension to a more homogenous yellow solution as the hydrazone begins to form.
-
Step 2: Acid-Catalyzed Cyclization 3. Slowly add concentrated HCl (2.0 mL) dropwise to the stirring mixture. (Caution: Mildly exothermic). 4. Equip the flask with a reflux condenser and heat the reaction block to 80 °C. Maintain reflux for 4 to 6 hours.
-
Validation Check (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting ketone (UV inactive, stains with
) will disappear, replaced by a highly UV-active (254 nm) fluorescent spot corresponding to the extended conjugated system of the indole core.
Step 3: Quenching and Basification 5. Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure to approximately 10 mL. 6. Dilute the crude mixture with deionized water (50 mL). 7. Submerge the flask in an ice bath and slowly add 2M aqueous NaOH dropwise until the pH of the aqueous layer reaches 9–10.
-
Causality Note: The target molecule contains a basic tertiary amine. Basification is critical; it ensures the amine is fully deprotonated (free base form), allowing it to partition exclusively into the organic phase during extraction.
Step 4: Extraction and Purification
8. Extract the basic aqueous layer with Ethyl Acetate (3 x 30 mL).
9. Wash the combined organic layers with brine (30 mL), dry over anhydrous
Analytical Validation Expectations
To confirm the structural integrity of the synthesized
-
LC-MS (ESI+): Expected
peak at m/z 331.1. -
1H NMR (400 MHz, CDCl3): Look for the diagnostic broad singlet of the indole
proton around 7.8–8.2 ppm. The benzylic protons adjacent to the -phenyl ring will appear as a sharp singlet near 3.7 ppm. The symmetry of the piperidine ring is broken upon cyclization, resulting in distinct multiplets for the tetrahydro-pyridine protons (C1, C3, C4 positions) between 2.8 and 3.8 ppm.
References
1.[1] Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
2.[2] Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
3.[3] Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]
Sources
Using 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as an intermediate for spiro-compounds
Application Note: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as a Scaffold for Spirocyclic Library Generation
Executive Summary
This guide details the synthetic utility of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (Compound 1 ) as a core building block for accessing spirocyclic chemical space. In modern drug discovery, "escaping flatland" by increasing the fraction of spiro-saturated carbons (
Compound 1 combines a versatile ketone handle for spiro-cyclization with a 3-(trifluoromethyl)benzyl moiety. This specific substituent is not merely a protecting group; it serves as a robust, metabolically stable pharmacophore that enhances lipophilicity and modulates basicity, often retained in final drug candidates (e.g., CCR5 antagonists, CGRP inhibitors).
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-one |
| Molecular Weight | 257.25 g/mol |
| Key Functionality | C4-Ketone (Electrophile), Tertiary Amine (Basic Center) |
| Pharmacophore | 3-CF |
| Primary Application | Synthesis of Spiro-hydantoins, Spiro-amino acids, and Spiro-indoles |
Strategic Advantage:
The C4-ketone is sterically accessible, allowing for high-yield condensation reactions. The meta-CF
Protocol A: Bucherer-Bergs Synthesis of Spiro-Hydantoins
The Bucherer-Bergs reaction is the "gold standard" method for converting Compound 1 into spiro-hydantoins. This moiety is a bioisostere of peptide bonds and is prevalent in anticonvulsants and aldose reductase inhibitors.
Mechanistic Pathway[1][2]
The reaction proceeds via a cyanohydrin intermediate, followed by amine attack and rearrangement.
Figure 1: Simplified mechanism of the Bucherer-Bergs reaction transforming the ketone to a spiro-hydantoin.[1][2]
Experimental Protocol
Reagents:
-
Compound 1 (1.0 eq)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)
-
Ammonium Carbonate
(3.0 – 4.0 eq) -
Solvent: 1:1 Ethanol/Water (v/v)
Step-by-Step Procedure:
-
Preparation: In a pressure tube or sealed flask, dissolve Compound 1 (e.g., 5.0 g, 19.4 mmol) in Ethanol (25 mL).
-
Reagent Addition: Add a solution of
(7.45 g, 77.6 mmol) in Water (25 mL). The solution may become cloudy. -
Activation: Carefully add KCN (1.51 g, 23.3 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.
-
Reaction: Seal the vessel and heat to 60–65°C for 18–24 hours.
-
Note: Sealed conditions are critical to prevent the loss of ammonia and
, which drives the equilibrium forward.
-
-
Workup: Cool the mixture to room temperature.
-
If the product precipitates: Filter the white solid and wash with cold water.
-
If no precipitate: Concentrate the ethanol fraction under reduced pressure (do not distill to dryness). Adjust pH to ~7.0 with dilute HCl to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Validation (Self-Check):
-
IR Spectroscopy: Look for the disappearance of the ketone stretch (~1715 cm
) and the appearance of dual carbonyl stretches for the hydantoin (~1720 and 1770 cm ). - C NMR: The spiro-quaternary carbon typically shifts from ~208 ppm (ketone) to ~60–70 ppm (spiro-center).
Protocol B: Strecker Synthesis of Spiro-Amino Acids
For applications requiring peptidomimetics, the Strecker reaction converts Compound 1 into an
Workflow Diagram
Figure 2: Strecker synthesis pathway yielding spiro-amino acids.
Experimental Protocol
Phase 1: Formation of
-
Mixing: Dissolve Compound 1 (1.0 eq) in Methanol.
-
Amine Addition: Add Ammonium Chloride (1.1 eq) and stir at room temperature for 30 mins to allow imine formation.
-
Cyanation: Add Sodium Cyanide (1.1 eq) or TMSCN (Trimethylsilyl cyanide). Stir at room temperature for 12–16 hours.
-
Isolation: Quench with water, extract with Ethyl Acetate. The organic layer contains the
-amino nitrile.
Phase 2: Hydrolysis to Amino Acid
-
Hydrolysis: Dissolve the crude nitrile in 6N HCl.
-
Reflux: Heat to reflux (100°C) for 4–6 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).
-
Workup: Concentrate to dryness. The product is often isolated as the hydrochloride salt.
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bucherer) | Loss of Ammonia/CO | Use a sealed pressure tube; ensure temperature does not exceed 70°C. |
| Oiling Out | Lipophilicity of 3-CF | Increase Ethanol ratio in solvent system (e.g., 2:1 EtOH:H |
| Incomplete Hydrolysis | Steric Hindrance | Increase reaction time for Strecker hydrolysis or use H |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Ware, E. (1950).[2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2] Link
-
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepapers.[3] Link
-
Carmi, C., et al. (2006). 3D-QSAR and molecular docking studies on spiro-hydantoin antagonists of the chemically induced seizures. Bioorganic & Medicinal Chemistry, 14(6), 1863-1870. Link
Sources
Technical Application Note: Grignard Addition Protocols for 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
[1][2]
Introduction & Strategic Context
The synthesis of 4-substituted piperidines is a cornerstone in medicinal chemistry, particularly for neuroactive compounds targeting GPCRs (e.g., opioid, sigma, or CCR receptors).[1][2] The substrate 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one represents a high-value scaffold where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring offers a versatile vector for functionalization.[1]
However, Grignard additions to 4-piperidinones are notoriously prone to failure due to competitive enolization .[1][2] The basicity of the Grignard reagent often leads to deprotonation at the
Mechanistic Analysis: The Enolization Challenge
To ensure experimental success, one must understand why this reaction fails. The piperidinone ring is conformationally flexible, and the carbonyl
Competitive Pathways[2]
-
Path A (Desired): Nucleophilic attack at the carbonyl carbon (
), leading to the tertiary alcohol.[1] -
Path B (Undesired): The Grignard reagent (
) acts as a base, removing an -proton to form an enolate.[1][2] Upon quenching, this reverts to the starting ketone, leading to "mysterious" low yields where starting material is recovered unchanged.[2]
Mechanistic Diagram
Figure 1: Competitive pathways in Grignard addition to piperidinones. Path A is favored by low temperatures and Lewis acid additives.
Protocol A: Standard Low-Temperature Addition
Best for: Non-bulky, highly nucleophilic Grignard reagents (e.g., MeMgBr, PhMgBr).[1][2]
Reagents & Equipment[1][3][4][6][7][8][9][10][11]
-
Substrate: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (1.0 equiv).
-
Grignard Reagent: 1.2 - 1.5 equiv (Commercial solution or freshly prepared).[1][2]
-
Solvent: Anhydrous THF (Ether is acceptable but THF solubilizes the amine better).
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Cool to room temperature under
flow. -
Dissolution: Dissolve the piperidinone substrate in anhydrous THF (0.5 M concentration).
-
Note: The tertiary amine in the substrate is free; ensure it is dry. No protection is needed.[2]
-
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical: Low temperature is essential to slow down the deprotonation rate relative to addition.
-
-
Addition: Add the Grignard reagent dropwise over 30-45 minutes. Maintain internal temperature below -65°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Warming: Allow the mixture to warm slowly to 0°C over 1 hour. Monitor by TLC/LCMS.[2]
-
Checkpoint: If starting material persists after warming to 0°C, do not heat further; enolization will dominate.[2]
-
-
Quench: Quench at 0°C with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[2][4]
Protocol B: The Organocerium (Imamoto) Method
Best for: Enolizable ketones, bulky Grignard reagents, or when Protocol A fails.[1][2]
Mechanism:
Reagents
-
Cerium(III) Chloride Heptahydrate (
): Must be dried thoroughly.[1][2] -
Grignard Reagent: 1.5 equiv.[2]
-
Substrate: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (1.0 equiv).
Drying (The Critical Step)
Failure to dry the Cerium salt completely will kill the Grignard reagent.
-
Place
(1.6 equiv) in a flask. -
Heat to 140°C under high vacuum (0.1 mmHg) for 2-4 hours with vigorous stirring.
-
The powder should turn from a clumpy solid to a fine, white, free-flowing powder.[2]
Reaction Workflow
Figure 2: Organocerium addition workflow. The pre-complexation of the Grignard with Cerium is the defining step.
Protocol Steps
-
Slurry: Suspend the dried
in anhydrous THF (approx 5 mL/g) and stir at room temperature for 2 hours (or overnight) to ensure a fine suspension. -
Complexation: Cool the slurry to -78°C . Add the Grignard reagent dropwise.[3] Stir for 1 hour at -78°C.
-
Addition: Dissolve 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one in minimal THF. Add this solution to the organocerium mixture dropwise.
-
Reaction: Stir at -78°C for 2-3 hours.
-
Workup: Quench with 10% aqueous acetic acid or saturated
. (Note: Cerium salts can form emulsions; filtration through Celite may be required).[1][2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Recovered Starting Material | Enolization occurred (Grignard acted as base).[1][2][5] | Switch to Protocol B (Organocerium).[2] Ensure temperature stays below -60°C during addition. |
| Low Yield / Sluggish Rxn | "Wet" substrate or solvent.[2] | Dry the piperidinone by azeotroping with toluene. Ensure THF is distilled or from a solvent system.[2] |
| Thick Emulsion during Workup | Magnesium/Cerium hydroxides.[2] | Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to chelate metals. |
| Impurity: Wurtz Coupling | Homocoupling of Grignard (R-R).[2] | This is a byproduct of Grignard prep. Use commercial Grignard or titrate before use.[2] |
Safety & References
Safety Considerations
-
Trifluoromethyl Group: The
group is generally stable, but avoid strong reducing conditions (e.g., Li/NH3) which might defluorinate.[1][2] -
Grignard Reagents: Pyrophoric hazards.[2] Handle under inert atmosphere.
-
Exotherm: The quench step is highly exothermic. Add water/acid very slowly at 0°C.
References
-
General Grignard Mechanism & Enolization
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from
-
-
Organocerium (Imamoto)
-
Piperidinone Synthesis Precedents
Strategic Deployment of N-Substituted Piperidin-4-ones in MCRs for Combinatorial Library Generation
Topic: Strategic Deployment of N-Substituted Piperidin-4-ones in Multi-Component Reactions (MCRs) Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads
Executive Summary
N-substituted piperidin-4-ones represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse pharmacophores including acetylcholinesterase inhibitors, anticancer agents (curcumin analogs), and antimicrobial spiro-heterocycles.
This Application Note details the strategic use of these ketones in Multi-Component Reactions (MCRs). Unlike linear synthesis, MCRs utilizing piperidin-4-ones allow for the rapid generation of structural complexity—specifically spiro-oxindoles and fused chromenes —in a single pot. We present validated protocols for synthesizing the core scaffold and subsequently deploying it in high-value MCR cascades.
Module A: The Foundation – Synthesis of the Core Scaffold
Before initiating MCRs, the N-substituted piperidin-4-one core must be synthesized. The classic Petrenko-Kritschenko condensation remains the most robust method for generating this hub, particularly when 2,6-diaryl substitution is required to increase lipophilicity and rigidity.
Protocol 1: Modified Petrenko-Kritschenko Synthesis
Objective: Synthesis of 1-methyl-2,6-diphenylpiperidin-4-one. Mechanism: Double Mannich Condensation.
Reagents & Materials
-
Benzaldehyde (20 mmol)
-
Acetone (10 mmol) or Ammonium Acetate (for NH variants)
-
Methylamine (10 mmol, 40% aq. solution)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve Benzaldehyde (2.12 g, 20 mmol) in Ethanol (20 mL).
-
Amine Addition: Cool the solution to 0–5°C in an ice bath. Add Methylamine (10 mmol) dropwise over 10 minutes. Note: Exothermic reaction; temperature control is critical to prevent polymer formation.
-
Ketone Introduction: Add Acetone (0.58 g, 10 mmol) slowly.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (70–80°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (3:1 Hexane:EtOAc). The disappearance of benzaldehyde indicates completion.
-
-
Work-up: Cool the mixture. The product often precipitates as a viscous oil or solid.
-
If Solid: Filter and wash with cold ethanol/ether.
-
If Oil: Evaporate solvent, dissolve residue in diethyl ether, and precipitate as the hydrochloride salt using HCl gas or conc. HCl/Ethanol.[2]
-
-
Purification: Recrystallize from Ethanol/Acetone (1:1).
Yield Expectation: 65–75% Key Insight: The reaction relies on the in situ formation of a bis-enone intermediate which undergoes double Michael addition with the amine.
Module B: The "Hero" MCR – Spiro-Heterocyclization
The C-3 and C-5 positions of the piperidin-4-one ring are highly active nucleophilic sites (via enolization), while the C-4 carbonyl is electrophilic. This duality makes it an ideal component for Pseudo-Four-Component Reactions .
Protocol 2: One-Pot Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]chromene]
Significance: This protocol generates a "Spiro-fused" system, combining the privileged oxindole scaffold with a pyran ring. These structures are potent anticancer candidates.[3]
Chemistry: Knoevenagel Condensation
Reagents
-
Component B: Malononitrile (1.0 mmol)
-
Component C: N-Methyl-piperidin-4-one (1.0 mmol) (From Module A)
-
Component D: 4-Hydroxycoumarin (1.0 mmol)
-
Catalyst: L-Proline (10 mol%) or Ionic Liquid [BMIm]BF4 (2 mL)
-
Solvent: Ethanol:Water (1:[1][5]1) or neat (if using Ionic Liquid)
Step-by-Step Methodology
-
Knoevenagel Initiation: In a 50 mL flask, mix Isatin and Malononitrile in Ethanol (10 mL). Stir at room temperature for 5 minutes until the Isatylidene malononitrile intermediate forms (color change to orange/red).
-
Cascade Assembly: Add N-Methyl-piperidin-4-one and 4-Hydroxycoumarin .
-
Catalysis: Add L-Proline (11 mg).
-
Green Alternative: Use [BMIm]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) as both solvent and catalyst. This improves yield and allows catalyst recycling.
-
-
Reflux: Heat the mixture to reflux (80°C) for 45–60 minutes.
-
Visual Cue: A heavy precipitate typically forms, indicating product crash-out.
-
-
Work-up:
-
Purification: Recrystallization from DMF/Ethanol.
Data Analysis & Validation
| Parameter | Standard Conditions (Et3N/EtOH) | Green Conditions (IL/L-Proline) |
| Time | 3–4 Hours | 45–60 Minutes |
| Yield | 60–70% | 88–94% |
| Work-up | Chromatography often required | Filtration/Recrystallization |
| Atom Economy | Moderate | High (Water is sole byproduct) |
Mechanistic Visualization
The following diagram illustrates the specific electron flow and component assembly for Protocol 2 (Spiro-synthesis).
Caption: Mechanistic pathway for the 4-component synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]chromene]. The reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition-cyclization cascade.
Module C: Curcumin Analog Functionalization
While not a "spiro" formation, the Claisen-Schmidt condensation of piperidin-4-ones creates bis-benzylidene derivatives. These are critical intermediates for subsequent MCRs (e.g., reacting with hydrazine to form fused pyrazoles) and are themselves potent antioxidants (Curcumin analogs).
Protocol 3: Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones
Reagents: N-substituted piperidin-4-one (1 eq), Aromatic Aldehyde (2.2 eq), NaOH (10%), Ethanol. Procedure:
-
Mix piperidin-4-one and aldehyde in Ethanol.
-
Add NaOH dropwise at 0°C.
-
Stir at RT for 2 hours. Yellow/Orange solid precipitates.
-
Critical Step: Maintain pH > 10 to ensure bis-condensation. If pH drops, mono-condensation prevails.
Experimental Workflow Diagram
This flowchart guides the researcher through the decision-making process for library generation.
Caption: Strategic workflow for divergent library synthesis starting from the N-substituted piperidin-4-one core.
References
-
Petrenko-Kritschenko Reaction (Classic & Modern Variants)
-
Spiro-Compound Synthesis (Green Chemistry Protocols)
-
Curcumin Analogs & Benzylidene Derivatives
-
Electrochemical Behavior of Piperidone Analogs
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Protic guanidinium ionic liquid as a green and highly efficient catalyst for the synthesis of functionalized spirochromenes under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 5. echemcom.com [echemcom.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification Protocols for 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Case ID: PUR-TB-4P-CF3 Compound: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one Chemical Class: N-Benzyl-4-piperidone derivative Primary Application: Intermediate for neuroactive pharmacophores (e.g., CCR5 antagonists, sigma ligands).[1]
Executive Summary
The purification of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one presents a dual challenge: handling the basicity of the tertiary amine while preserving the integrity of the ketone functionality. Common contaminants include unreacted 3-(trifluoromethyl)benzyl halide (neutrals), quaternary ammonium salts (over-alkylation), and aldol condensation byproducts (yellow/orange discoloration).[1]
This guide prioritizes non-chromatographic methods (Extraction and Crystallization) as the primary workflows due to their scalability and higher recovery rates for this specific scaffold. Flash chromatography is reserved as a secondary polishing step.
Module 1: Acid-Base Extraction (The "Rough" Clean)[1]
Objective: Bulk removal of neutral organic impurities (specifically unreacted benzyl halides) and inorganic salts.[1]
The Science (Causality)
The piperidine nitrogen possesses a lone pair, making it basic (pKa ~8-9).[1] By lowering the pH, we protonate this nitrogen, forcing the molecule into the aqueous phase as a water-soluble ammonium salt. Neutral impurities (like the starting benzyl bromide/chloride) lack this basic site and remain in the organic phase.
Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether . (Avoid DCM if possible to prevent emulsion formation with basic water).[1]
-
First Wash: Wash the organic phase with water to remove bulk inorganic salts (KCl/KBr).
-
Acid Extraction: Extract the organic phase 3 times with 1M HCl (aq).
-
Neutral Wash: Wash the combined acidic aqueous layers once with fresh EtOAc. This removes trapped neutral organics.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or saturated K₂CO₃ until pH > 11.
-
Observation: The solution will turn cloudy/oily as the free base regenerates and becomes insoluble in water.
-
-
Final Extraction: Extract the cloudy aqueous mixture 3 times with DCM or EtOAc .
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
Workflow Visualization
Figure 1: Acid-Base extraction logic separating basic product from neutral alkylating agents.[1]
Module 2: Bisulfite Adduct Purification (The "Specific" Clean)
Objective: Isolation of the ketone from non-ketone impurities (e.g., reduced alcohols or complex tars) without chromatography.[1]
The Science (Causality)
Sodium bisulfite (NaHSO₃) undergoes a reversible nucleophilic addition to unhindered ketones (like piperidin-4-one) to form a water-soluble
Protocol
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) . Excess alcohol (ethanol) facilitates the precipitation.[1]
-
Adduct Formation: Dissolve the crude free base in a minimal amount of Ethanol. Slowly add 2.5 equivalents of the NaHSO₃ solution with vigorous stirring.
-
Time: Stir for 2-4 hours at room temperature.
-
Observation: A white precipitate (the adduct) should form.
-
-
Isolation: Filter the solid adduct. Wash thoroughly with Diethyl Ether to remove organic impurities.
-
Regeneration: Suspend the solid adduct in water. Add 10% Na₂CO₃ or NaOH solution until basic. Stir for 30 minutes to reverse the reaction.
-
Recovery: Extract the liberated ketone into DCM, dry, and concentrate.
Module 3: Salt Formation & Crystallization (The "Final Polish")
Objective: Converting the oily free base into a stable, crystalline solid for long-term storage and high purity.
The Science (Causality)
N-benzyl piperidones often exist as oils or low-melting solids that are difficult to handle.[1] Converting the amine to its Hydrochloride (HCl) or Oxalate salt disrupts the crystal lattice energy, often resulting in high-melting, easy-to-filter crystals.[1] The 3-CF₃ group increases lipophilicity, making Ethanol/Ether or Isopropanol ideal crystallization solvents.[1]
Protocol: Hydrochloride Salt
-
Dissolution: Dissolve the purified free base (from Module 1 or 2) in anhydrous Diethyl Ether or EtOAc .
-
Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
Warning: Do not use aqueous HCl; water will prevent crystallization.
-
-
Precipitation: A white solid should precipitate immediately.
-
Recrystallization: If the salt is amorphous or colored:
-
Dissolve in boiling Isopropanol (IPA) or a Ethanol/EtOAc mixture.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Collection: Filter the crystals and wash with cold ether.
Module 4: Flash Chromatography Troubleshooting
Objective: Resolving "streaking" or "tailing" issues on silica gel.
The Problem: Silanol Interaction
The basic nitrogen of the piperidine ring hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on silica gel.[3] This causes peak broadening (tailing) and poor separation.[1][3]
The Solution: Amine Modifiers
You must "deactivate" the silica by adding a competing base to the mobile phase.[3]
Recommended Solvent Systems:
| Solvent A | Solvent B | Modifier (Crucial) | Ratio Range |
|---|---|---|---|
| Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine (TEA) or NH₄OH | 98:2 to 90:10 |
| Hexanes | Ethyl Acetate (EtOAc) | 1% Triethylamine (TEA) | 80:20 to 50:50 |[1]
Note: Pre-wash the column with the modifier-containing solvent before loading the sample.
Troubleshooting & FAQ
Q1: My product is a dark yellow/orange oil, but it should be pale. What happened?
-
Cause: This indicates Aldol Condensation . The ketone enolized and reacted with itself or the starting aldehyde/halide, creating conjugated impurities (colored).
-
Fix: Use Module 2 (Bisulfite) .[1] The conjugated aldol products are often too sterically hindered or electronically deactivated to form the bisulfite adduct efficiently, allowing you to wash them away.
Q2: During acid-base extraction, I got a massive emulsion that won't separate.
-
Cause: Likely caused by using DCM with a very basic aqueous layer, or the presence of fine particulate matter.
-
Fix: Filter the emulsion through a pad of Celite . Alternatively, add solid NaCl (brine effect) to increase the density difference, or use Chloroform instead of DCM.[1]
Q3: The HCl salt turned into a "gum" or "oil" instead of crystals.
-
Cause: The solvent contained traces of water, or the solution was too concentrated.
-
Fix: Triturate (scratch and rub) the oil with fresh anhydrous Diethyl Ether or Hexanes . If that fails, dissolve in minimal hot Ethanol and add Ether until just cloudy, then refrigerate.[1]
Q4: Can I distill this compound?
-
Answer: Yes, but it requires high vacuum (<1 mmHg) due to the molecular weight and polar nature.[1]
-
Risk: High heat promotes decomposition (darkening).[1] Kugelrohr distillation is preferred over simple distillation.
References
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021.
-
Removal of impurities from amines (Polymer/Acid extraction methods). US Patent 4,661,634.
-
Purification of Ketones by Sodium Bisulfite. BenchChem Technical Notes / Designer-Drug Protocols. [1]
-
1-Benzyl-4-piperidone synthesis and purification. ChemicalBook Synthesis Protocols.
-
Technical Support Center: Purification of Piperidine Derivatives. BenchChem Chromatography Guide. [1]
Sources
Technical Support Center: Solubility Optimization for Piperidin-4-one Derivatives
Topic: Troubleshooting solubility issues of piperidin-4-one derivatives in DMSO Ticket ID: SOL-PIP-401 Status: Open Guide Audience: Medicinal Chemists, HTS Screeners, Structural Biologists[1]
Executive Summary & Diagnostic Flow
Piperidin-4-one (piperidone) derivatives are structurally versatile scaffolds often used in the development of cytotoxic agents, cholinesterase inhibitors, and curcumin mimics.[1] However, their solubility profile is dichotomous: the piperidine nitrogen confers basicity (pKa ~9–11), while C2/C6 aryl substitutions (common in bioactive analogs) introduce significant lipophilicity and lattice energy.[1]
The Core Problem: Users frequently encounter "crashing out" (precipitation) when:
-
Dissolving highly crystalline salt forms (HCl, HBr) in pure DMSO.[1]
-
Diluting hydrophobic free bases into aqueous assay buffers ("Dilution Shock").[1]
-
Using hygroscopic DMSO that has absorbed atmospheric water.[1][2]
Interactive Diagnostic: The Solubility Decision Tree
Use this logic flow to identify the root cause of your solubility failure.
Figure 1: Diagnostic workflow for isolating solubility failure points—distinguishing between solvation limits (stock) and hydrophobic effects (assay).
Tier 1: The Chemical State (Salt vs. Free Base)[3]
The most common error with piperidin-4-ones is the mismatch between the chemical form and the solvent system .
The "Salt Trap" in DMSO
While hydrochloride (HCl) salts improve water solubility, they often reduce solubility in aprotic organic solvents like DMSO.[1] The ionic lattice energy of the salt is often too high for DMSO to overcome, whereas the free base (being more lipophilic) interacts favorably with the methyl groups of DMSO.
| Chemical Form | Preferred Solvent | Mechanism | Troubleshooting Action |
| Free Base | DMSO (100%) | Van der Waals interactions dominate; high solubility.[1] | Recommended for Stock. If solid, warm to 37°C. |
| Salt (HCl/HBr) | Water / Buffer | Ionic dissociation.[1] Poor in pure DMSO.[1] | Avoid for High Conc. Stock. If required, add 1-2 eq. of aqueous acid only if water tolerance permits.[1] |
| Zwitterion | pH Dependent | Net neutral charge at pI causes aggregation.[1] | Adjust pH. Move away from isoelectric point (pI) using NaOH or HCl.[1] |
Protocol: The "Free Base Liberation" If your HCl salt is insoluble in DMSO:
-
Suspend the compound in water/DCM (dichloromethane).[1]
-
Basify with saturated NaHCO₃ or 1M NaOH.
-
Extract the free base into DCM, dry over MgSO₄, and evaporate.
-
Re-dissolve the resulting oil/solid in anhydrous DMSO.[1]
Tier 2: Environmental Factors (Water & Temperature)[1][4]
The Hygroscopicity Factor
DMSO is aggressively hygroscopic.[1][3][4] At 20°C and 60% relative humidity, pure DMSO can absorb 10-15% water by weight within 24 hours if left uncapped.[1]
-
Impact: Piperidin-4-one derivatives (especially 2,6-diaryl analogs) are hydrophobic.[1] As DMSO absorbs water, the solvent power decreases logarithmically, causing "mystery precipitation" in previously clear stocks.[1]
Temperature Management
-
Freezing: DMSO freezes at 18.5°C. Storing stocks in the fridge (4°C) causes freezing.[1][4]
-
The Danger: Upon thawing, a concentration gradient forms.[1] The top layer may be dilute, while the bottom contains precipitated supersaturated sludge.
-
Corrective Action:
-
Thaw completely at room temperature (RT) or 37°C.
-
Vortex vigorously before every pipetting step.[1]
-
Tier 3: The Dilution Cliff (Assay Preparation)
The transition from 100% DMSO to 0.1% DMSO (aqueous buffer) is where most compounds fail.[1] This is "Dilution Shock."[1]
Why it happens: When a DMSO stock is blasted directly into water, the DMSO diffuses away faster than the compound can solvate in water, creating local supersaturation and immediate nucleation of crystals.
Protocol: The Intermediate Step-Down
Do not jump from 10 mM Stock
Figure 2: Step-down dilution strategy to mitigate kinetic precipitation.
Step-by-Step:
-
Prepare Intermediate: Dilute your 100% DMSO stock 10-fold into a solvent-tolerant buffer or pure DMSO (depending on assay tolerance) to create a "working stock."[1]
-
Pre-warm Buffer: Cold buffer accelerates precipitation.[1] Warm assay media to 37°C.
-
Jet Addition: When adding the compound to the aqueous buffer, submerge the pipette tip and expel quickly while vortexing/mixing. Do not drop the solution onto the surface.
FAQ: Specific Scenarios
Q: My piperidin-4-one derivative turned yellow in DMSO over time. Is it degraded? A: Likely, yes.[1] DMSO can act as a mild oxidant (similar to Swern oxidation conditions, though usually requiring activation).[1] However, piperidin-4-ones are ketones and are relatively stable.[1] The yellowing often indicates trace amine oxidation or the formation of enamines if the DMSO is old and contains formaldehyde impurities.
-
Fix: Use fresh, anhydrous DMSO (packed under argon/nitrogen) and store aliquots at -20°C.[1]
Q: Can I use sonication to dissolve my compound? A: Yes, but with strict limits.
-
Bath Sonication: 40 kHz for 5–10 minutes is safe.[1]
-
Probe Sonication: Avoid. It generates high local heat which can degrade the ketone moiety or cause solvent evaporation.[1]
-
Warning: If the solution heats up >40°C, the piperidone ring may undergo ring-opening or dimerization depending on substituents.
Q: I have a 3,5-bis(benzylidene)piperidin-4-one. It won't dissolve in anything. A: These "curcumin mimics" are extremely planar and stack efficiently (high lattice energy).[1]
References & Authority
-
BenchChem Technical Support. Troubleshooting Compound Precipitation in Cell Culture Media. (2025).[1][7][5][8] Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Piperidin-4-one.[1]Link[1]
-
Gaylord Chemical. DMSO Solubility Data & Handling Guide.[1] (Standard Industry Reference for DMSO physical properties).
-
Li, Di, et al. "Equilibrium Solubility of Piperidin-4-one Derivatives in Binary Solvents." Journal of Chemical & Engineering Data (General reference for solubility thermodynamics).[1]
-
ResearchGate Community. Discussions on DMSO Hygroscopicity and Amine Salt Solubility.Link
(Note: While specific solubility data for proprietary derivatives is empirical, the physicochemical principles cited above regarding lattice energy (salts vs. bases) and hydrophobic effect (DMSO/Water) are universal.)[1]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solution Stability of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
As a Senior Application Scientist, I've frequently guided researchers through the nuances of handling complex synthetic intermediates. The stability of a compound in solution is not merely a matter of storage; it is the bedrock of reproducible and reliable experimental data. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the stability profile of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one. We will move beyond simple instructions to explore the chemical rationale behind its potential degradation, enabling you to proactively design more robust experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one.
Q1: What are the primary stability concerns for 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one in solution?
A1: The molecule's structure contains three key regions that dictate its stability profile: the piperidine ring, the benzylic carbon, and the ketone functional group. Therefore, the primary concerns are:
-
pH Sensitivity: The basic nitrogen in the piperidine ring makes the compound susceptible to pH-dependent degradation. In highly acidic or alkaline solutions, the compound may undergo hydrolysis or other rearrangements.[1][2]
-
Oxidative Susceptibility: The benzylic carbon (the -CH2- group between the phenyl ring and the piperidine nitrogen) is a potential site for oxidation.[3][4] This can be initiated by atmospheric oxygen, peroxides in solvents (e.g., aged THF or diethyl ether), or other oxidizing agents.
-
Photostability: The presence of the aromatic benzyl group suggests a potential for photolytic degradation upon exposure to UV or even high-intensity visible light.[4] It is best practice to treat compounds with aromatic systems as potentially photosensitive until proven otherwise.[5]
Q2: How does the trifluoromethyl (CF3) group impact the molecule's stability?
A2: The trifluoromethyl group is generally a stabilizing feature. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high metabolic and thermal stability.[6] Its primary influence on stability is electronic; as a potent electron-withdrawing group, it can affect the reactivity of the adjacent benzyl ring and, to a lesser extent, the basicity of the piperidine nitrogen. While direct degradation of the CF3 group is unlikely under typical experimental conditions, its electronic influence on the rest of the molecule is a key consideration.
Q3: What are the most likely degradation pathways for this compound?
A3: Based on its structure, the most probable degradation pathways involve oxidation and pH-mediated reactions.
-
Oxidation: The benzylic position is prone to oxidation, which could lead to the formation of a hydroperoxide, alcohol, or even cleavage of the benzyl group (N-debenzylation).[3][4]
-
Keto-Enol Tautomerism: The piperidin-4-one moiety can exist in equilibrium with its enol tautomer. While not a degradation pathway itself, the formation of the enol can be influenced by solvent polarity and pH, potentially opening up alternative reaction pathways or causing shifts in chromatographic retention times.[7][8][9]
-
Acid/Base Instability: While the core piperidine ring is robust, extreme pH conditions could catalyze unforeseen reactions. For piperidine derivatives, pH can significantly influence degradation kinetics.[1]
Q4: What are the ideal general storage conditions for solutions of this compound?
A4: To maximize the shelf-life of your solutions, we recommend following a multi-faceted approach summarized in the table below. These conditions are designed to mitigate the primary degradation risks.
| Parameter | Short-Term Storage (Working Solutions, < 72 hours) | Long-Term Storage (Stock Solutions, > 72 hours) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of all chemical degradation reactions.[10] |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile). | Anhydrous, aprotic solvents (e.g., DMSO, DMF). | Minimizes hydrolysis and pH-related effects. Aprotic solvents are generally preferred for long-term stability of basic amines.[11] |
| Atmosphere | Tightly sealed vial. | Overlay with an inert gas (Argon or Nitrogen) before sealing. | Protects against atmospheric oxygen, minimizing oxidative degradation.[4] |
| Light | Amber glass vials or vials wrapped in aluminum foil. | Amber glass vials stored in the dark. | Prevents photolytic degradation from ambient and UV light.[5] |
Troubleshooting Guide: Addressing Common Stability Issues
This guide provides a systematic approach to diagnosing and solving stability problems encountered during your experiments.
Issue: I am observing new or growing impurity peaks in my HPLC/LC-MS analysis, particularly when samples are left in the autosampler.
-
Probable Cause: This is a classic sign of solution instability. The degradation is likely accelerated by the mobile phase conditions (if acidic or basic) or prolonged exposure to ambient temperature and light on the bench or in the autosampler tray.[10]
-
Investigative Steps & Solutions:
-
Analyze Mobile Phase pH: If your mobile phase is buffered at a low (< 4) or high (> 8) pH, you may be inducing acid- or base-catalyzed degradation. The piperidine nitrogen's protonation state is pH-dependent, which can alter stability.[1]
-
Implement a Temperature Control Strategy: Use a refrigerated autosampler set to 4-10°C. If unavailable, prepare smaller batches of samples and analyze them immediately.
-
Perform a Time-Course Study: Re-inject the same sample vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific analytical conditions. A significant change in the parent peak area or growth of impurity peaks confirms on-instrument instability.
-
Issue: My stock solution has lost potency, leading to inconsistent results in my assays.
-
Probable Cause: This points to degradation during storage. The most common culprits for a well-solvated compound are slow oxidation or, if an inappropriate solvent was used, hydrolysis.
-
Investigative Steps & Solutions:
-
Solvent Check: Confirm that an anhydrous, aprotic solvent was used. If you used an alcohol (e.g., methanol, ethanol), be aware that they can act as proton sources and are more reactive than aprotic solvents. If you used THF or ether, test it for the presence of peroxides, which are potent oxidizing agents.
-
Atmosphere Control: If the solution was stored under air, oxidation is highly probable. Prepare a new stock solution and ensure it is purged with an inert gas (argon or nitrogen) before sealing for long-term storage.
-
Re-evaluate Storage Temperature: Ensure the freezer is maintaining its set temperature. Frequent freeze-thaw cycles can also be detrimental. Consider preparing smaller, single-use aliquots to avoid thawing the entire stock solution repeatedly.
-
Visual Troubleshooting Workflow
The following decision tree can help guide your troubleshooting process when instability is suspected.
Caption: A decision tree for troubleshooting stability issues.
Experimental Protocols
To empower you to quantitatively assess the stability of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one, we provide a standard protocol for a forced degradation study.
Protocol: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradants and establishing the intrinsic stability of the molecule, which is a key requirement for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the parent compound.[10]
1. Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
For each condition below, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL.
-
Prepare a "control" sample for each condition by stopping the reaction at t=0 (adding the stressor and immediately neutralizing/diluting for analysis).
-
Prepare a "blank" for each condition containing only the stressor solution and quenching agent.
2. Stress Conditions:
| Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C. Analyze samples at 2, 8, and 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH. | To assess stability in acidic environments, mimicking conditions in some formulations or analytical mobile phases.[12] |
| Base Hydrolysis | Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C. Analyze samples at 2, 8, and 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl. | To assess stability in alkaline environments. The piperidine moiety's stability can be pH-dependent.[1] |
| Oxidation | Mix 1 mL of stock with 9 mL of 3% H2O2. Keep at room temperature, protected from light. Analyze at 2, 8, and 24 hours. | To evaluate susceptibility to oxidation, particularly at the benzylic position.[4] |
| Thermal Stress | Store the stock solution (in acetonitrile) at 70°C, protected from light. Analyze at 24, 48, and 72 hours. | To determine the effect of heat on the compound's stability in solution.[3] |
| Photolytic Stress | Expose the stock solution in a quartz cuvette or clear glass vial to a calibrated light source. The exposure should meet ICH Q1B guidelines (a total illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[5][13] Run a parallel "dark control" sample wrapped in foil. | To identify susceptibility to degradation by light, which is critical for handling and packaging decisions.[14] |
3. Analysis:
-
Analyze all samples (stressed, controls, and blanks) using a suitable HPLC-UV or LC-MS method.
-
Calculate the percentage of degradation.
-
Assess the "mass balance" to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.[3]
Forced Degradation Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
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- 14. caronscientific.com [caronscientific.com]
Technical Support Center: Managing Unreacted 3-(Trifluoromethyl)benzyl Bromide
Welcome to the technical support center for handling 3-(trifluoromethyl)benzyl bromide in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-driven advice to help you troubleshoot and effectively remove this reactive intermediate, ensuring the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What makes 3-(trifluoromethyl)benzyl bromide challenging to remove?
A1: The difficulty in removing 3-(trifluoromethyl)benzyl bromide stems from a combination of its physical and chemical properties. Its boiling point is relatively high (69 °C at 4 mmHg), making it difficult to remove completely by simple evaporation under reduced pressure without potentially causing degradation of the desired product.[1][2][3] Chemically, it is a reactive electrophile due to the benzyl bromide moiety, which is an excellent leaving group.[4] This reactivity can lead to unwanted side reactions during workup or purification if not properly quenched.
Q2: How can I monitor the presence of 3-(trifluoromethyl)benzyl bromide in my reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method. While benzyl bromide itself may not be strongly UV-active, the trifluoromethyl group can sometimes aid in visualization under UV light (254 nm).[5][6] However, for more reliable visualization, staining is recommended. A permanganate stain is effective as it reacts with any oxidizable species, showing the benzyl bromide as a yellow-brown spot.[7] For quantitative analysis, techniques like HPLC and GC are highly effective for detecting and quantifying residual amounts of this reagent.[8][9][10][11]
Q3: What are the primary safety concerns when working with 3-(trifluoromethyl)benzyl bromide?
A3: 3-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance.[3][12] It can cause severe skin burns and eye damage.[13][14] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] In case of contact, immediately rinse the affected area with plenty of water and seek medical attention.[12][14]
Q4: Can I use a simple aqueous wash to remove unreacted 3-(trifluoromethyl)benzyl bromide?
A4: While this compound is not highly soluble in water, an aqueous wash can help remove some of it, especially if there are water-soluble byproducts. However, a simple water wash is generally insufficient for complete removal. It is more effective when used in conjunction with a quenching agent that converts the benzyl bromide into a more water-soluble species.
Troubleshooting and Purification Guides
Scenario 1: Your product is stable to basic conditions.
This is often the most straightforward scenario. The unreacted electrophilic benzyl bromide can be quenched by converting it into a more polar, easily separable compound.
Causality: Tertiary amines, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are effective nucleophiles that react with benzyl bromide to form a quaternary ammonium salt. This salt is typically highly polar and can be easily removed by an aqueous extraction.
Experimental Protocol:
-
Cool the Reaction Mixture: Once your primary reaction is complete (as determined by TLC or another monitoring technique), cool the mixture to 0 °C in an ice bath. This helps to control any potential exotherm from the quenching reaction.
-
Add the Quenching Agent: Add an excess (2-3 equivalents relative to the initial amount of benzyl bromide) of triethylamine or DIPEA to the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the benzyl bromide. Monitor the disappearance of the benzyl bromide spot by TLC.[15]
-
Aqueous Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and then brine. The quaternary ammonium salt will partition into the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
dot graph TD { A[Unreacted 3-(trifluoromethyl)benzyl bromide in organic phase] -->|Add Triethylamine| B{Formation of Quaternary Ammonium Salt}; B -->|Aqueous Extraction| C[Salt partitions into aqueous layer]; C --> D[Separation of layers]; D --> E[Pure product in organic layer]; } caption: Workflow for amine quenching.
Scenario 2: Your product is sensitive to basic conditions.
If your target molecule contains base-labile functional groups, alternative quenching and purification strategies are necessary.
Causality: Scavenger resins are solid-supported reagents with functional groups designed to react with and "scavenge" specific types of molecules from a solution.[16] For removing electrophiles like benzyl bromide, nucleophilic scavenger resins are ideal.[17][18] Common examples include amine-functionalized resins (e.g., Tris-(2-aminoethyl)amine on silica).[19][20] The key advantage is that the reacted scavenger is a solid and can be removed by simple filtration, avoiding an aqueous workup which might be detrimental to the product.[16][20]
Experimental Protocol:
-
Select the Appropriate Resin: Choose a nucleophilic scavenger resin compatible with your solvent system.
-
Add the Resin: Add an excess of the scavenger resin (typically 3-5 equivalents) to the completed reaction mixture.
-
Stir: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or HPLC to confirm the consumption of the benzyl bromide.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
dot graph TD { A[Reaction mixture with unreacted benzyl bromide] -->|Add Nucleophilic Scavenger Resin| B{Benzyl bromide covalently binds to resin}; B -->|Stir for 2-16h| C[Filtration]; C --> D[Resin with bound impurity is removed]; C --> E[Purified product in filtrate]; } caption: Scavenger resin workflow.
Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. 3-(Trifluoromethyl)benzyl bromide is a relatively nonpolar compound and will generally have a high Rf value in nonpolar solvent systems.
Experimental Protocol:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf of your product between 0.2 and 0.4, ensuring good separation from the benzyl bromide spot, which will be higher up the plate.[21]
-
Column Packing: Properly pack a silica gel column with the chosen eluent.
-
Loading: Concentrate the crude reaction mixture and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar benzyl bromide should elute before your more polar product.[21]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | |
| Boiling Point | 69 °C / 4 mmHg | [1][2][3] |
| Density | 1.565 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.492 | [2] |
| Flash Point | 88 °C | [14] |
| Hazard Class | 8 (Corrosive) | [2] |
References
-
The Chemical Versatility of 3-(Trifluoromethyl)benzyl Bromide: A Deep Dive into Synthesis and Industrial Use . (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
3-(Trifluoromethyl)benzyl brom | 290556-5G | SIGMA-ALDRICH | SLS Ireland - Lab Supplies . (n.d.). SLS Ireland. Retrieved from [Link]
-
3-(Trifluoromethyl)benzyl bromide One Chongqing Chemdad Co. ,Ltd . (n.d.). Chemdad. Retrieved from [Link]
-
Which of these compounds would not show up on a TLC plate under a UV lamp? A. Benzyl bromide B. Benzyl - Brainly . (2024, March 22). Brainly. Retrieved from [Link]
-
Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins | Request PDF . (n.d.). ResearchGate. Retrieved from [Link]
-
Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins | Organic Process Research & Development . (2010, April 14). ACS Publications. Retrieved from [Link]
-
Scavenger Resins . (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide . (n.d.). Retrieved from [Link]
-
Supplementary Information for: . (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Reaction Chemistry & Engineering . (2023, June 28). RSC Publishing. Retrieved from [Link]
-
Metal Scavenger User Guide . (n.d.). Biotage. Retrieved from [Link]
-
TLC stains . (n.d.). Retrieved from [Link]
-
Removing Benzyl bromide . (2012, May 16). ResearchGate. Retrieved from [Link]
-
separating benzyl bromide : r/chemistry . (2022, June 15). Reddit. Retrieved from [Link]
-
Benzyl Protection - Common Organic Chemistry . (n.d.). Retrieved from [Link]
-
Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... . (n.d.). ResearchGate. Retrieved from [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . (2019, August 16). RSC Publishing. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
strategies in organic synthesis . (2004, October 29). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion . (2021, December 13). ACS Publications. Retrieved from [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS . (n.d.). FUJIFILM Wako Chemicals. Retrieved from [Link]
-
Bennzyl Bromide | PDF | Detection Limit | Chromatography . (2016, August 16). Scribd. Retrieved from [Link]
-
Covalent Scavengers for Primary and Secondary Amines . (n.d.). Retrieved from [Link]
-
Electrophilic aromatic substitution . (n.d.). Wikipedia. Retrieved from [Link]
- Methods and compositions for the removal of impurities from an impurity-loaded organic salt. (n.d.). Google Patents.
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Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. By comparing its spectral features with the closely related, unsubstituted analog, 1-benzylpiperidin-4-one, we will elucidate the significant electronic and structural influences of the trifluoromethyl (CF3) group. This guide will equip researchers with the necessary insights for accurate structural verification and a deeper understanding of substituent effects in NMR spectroscopy.
The Foundational Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. Key parameters derived from a 1H NMR spectrum include:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This arises from the interaction of neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), reveals information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.
Analysis of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one: A Predicted Spectrum
Below is a table summarizing the predicted 1H NMR spectral data for 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic Protons | 7.40-7.60 | Multiplet (m) | 4H |
| Benzylic Protons (CH2) | 3.65 | Singlet (s) | 2H |
| Piperidinone Protons (H-2, H-6) | 2.75-2.85 | Triplet (t) | 4H |
| Piperidinone Protons (H-3, H-5) | 2.45-2.55 | Triplet (t) | 4H |
The structure and predicted proton environments are illustrated in the following diagram:
Figure 1. Structure of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one with key proton groups.
Comparative Analysis: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one vs. 1-Benzylpiperidin-4-one
To highlight the impact of the trifluoromethyl group, we will compare the predicted spectrum of our target molecule with the known experimental data for 1-benzylpiperidin-4-one.[1][2]
| Assignment | 1-(3-(Trifluoromethyl)benzyl) piperidin-4-one (Predicted) | 1-Benzylpiperidin-4-one (Experimental) [2] | Analysis of the Trifluoromethyl Group's Influence |
| Aromatic Protons | 7.40-7.60 ppm | 7.29-7.34 ppm | The strong electron-withdrawing nature of the CF3 group deshields the aromatic protons, causing a significant downfield shift. |
| Benzylic Protons (CH2) | 3.65 ppm | 3.62 ppm | A slight downfield shift is expected due to the inductive effect of the CF3 group transmitted through the aromatic ring. |
| Piperidinone Protons (H-2, H-6) | 2.75-2.85 ppm | 2.75 ppm | The effect of the CF3 group on the piperidinone protons is expected to be minimal due to the distance from the substituent. |
| Piperidinone Protons (H-3, H-5) | 2.45-2.55 ppm | 2.46 ppm | Similar to the H-2 and H-6 protons, a negligible shift is anticipated. |
This comparison clearly demonstrates that the most pronounced effect of the 3-trifluoromethyl substituent is the deshielding of the aromatic protons, a direct consequence of its powerful inductive and resonance electron-withdrawing capabilities.
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[4]
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
The logical workflow for this process can be visualized as follows:
Figure 2. Workflow for 1H NMR Spectrum Acquisition and Analysis.
Conclusion
The 1H NMR spectrum of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is characterized by distinct signals for its aromatic, benzylic, and piperidinone protons. The electron-withdrawing trifluoromethyl group exerts a significant deshielding effect, most notably on the aromatic protons, shifting their signals downfield compared to the unsubstituted 1-benzylpiperidin-4-one. This comparative analysis not only facilitates the structural confirmation of the title compound but also serves as a practical example of substituent effects in 1H NMR spectroscopy. By following the detailed experimental protocol, researchers can acquire high-quality data for their own analyses, contributing to the robust characterization of novel compounds in drug discovery and development.
References
- Spectral investigations of some piperidin-4-one molecular addition compounds. (2025, August 8). Semantic Scholar.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). Magnetic Resonance in Chemistry.
- Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Beilstein Journals.
- 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- Supporting Inform
- Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Oriental Journal of Chemistry.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - Rsc.org. The Royal Society of Chemistry.
- 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT.
- 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). The Royal Society of Chemistry.
- 1-Benzyl-4-piperidone synthesis - ChemicalBook. ChemicalBook.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.
- NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Chemistry Steps.
- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4).
- N Benzyl 4 piperidone - mzCloud. (2018, November 29). mzCloud.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. MDPI.
- 1-BENZYL-3-METHYL-4-PIPERIDONE(34737-89-8) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD - CSIR-NCL Library, Pune. CSIR-NCL Institutional Repository.
- Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ScienceDirect.
- 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. NIST WebBook.
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Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Topic: Mass spectrometry fragmentation pattern of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated pharmacophores, 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one serves as a critical intermediate, particularly for neuroactive agents and kinase inhibitors. Its mass spectrometric (MS) analysis is pivotal for impurity profiling and metabolic stability studies.
This guide provides a definitive analysis of the fragmentation dynamics of this molecule. Unlike generic piperidines, the presence of the meta-trifluoromethyl group introduces specific electronic effects that stabilize the benzyl cation, creating a diagnostic "reporter ion" at m/z 159 . This document compares the fragmentation behavior under Electrospray Ionization (ESI) versus Electron Impact (EI) and contrasts it with non-fluorinated analogs to aid in structural elucidation.
Part 1: Technical Specifications & Core Molecule Data
Before interpreting spectra, the exact mass and isotopic signature must be established to differentiate the target from potential de-fluorinated impurities.
| Parameter | Specification |
| IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-one |
| Molecular Formula | C₁₃H₁₄F₃NO |
| Monoisotopic Mass | 257.1027 Da |
| [M+H]⁺ (ESI) | 258.1100 m/z |
| Key Structural Features | Piperidin-4-one ring (RDA labile), m-CF₃-Benzyl group (Stable Cation) |
Part 2: Fragmentation Mechanisms & Comparative Analysis
1. ESI-MS/MS: The Diagnostic Pathway (Soft Ionization)
In Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule forms a stable protonated precursor [M+H]⁺ at m/z 258.11 . Upon Collision-Induced Dissociation (CID), the fragmentation is dominated by the cleavage of the C–N bond.
-
Primary Pathway (Benzyl Cleavage): The lone pair on the nitrogen is protonated. Inductive cleavage breaks the bond between the piperidine nitrogen and the benzylic carbon.
-
The "Reporter" Ion (m/z 159): The charge is preferentially retained on the benzyl fragment due to the resonance stabilization of the benzene ring, forming the 3-(trifluoromethyl)benzyl cation at m/z 159. This is the base peak in MS/MS spectra and is diagnostic for this moiety.
-
Secondary Fragmentation: The m/z 159 ion further fragments by losing HF (20 Da) or CF₂ (50 Da) , yielding ions at m/z 139 or m/z 109 (difluoro-tropylium-like species).
2. EI-MS: Structural Fingerprinting (Hard Ionization)
Under Electron Impact (70 eV), the molecular ion (M•⁺, m/z 257) is often weak. The energy excess drives rapid fragmentation via two competing mechanisms:
-
Alpha-Cleavage: Homolytic cleavage adjacent to the nitrogen atom, often losing the benzyl radical to leave a piperidinone iminium ion.
-
Retro-Diels-Alder (RDA): The piperidin-4-one ring undergoes thermal or electron-induced RDA, ejecting C₂H₄ (28 Da) and CO (28 Da) .
3. Comparative Data: Target vs. Analogs
The following table contrasts the target molecule with its non-fluorinated analog and a regioisomer.
| Feature | Target: 3-CF₃-Benzyl | Analog: Unsubstituted Benzyl | Isomer: 2-CF₃-Benzyl |
| Precursor [M+H]⁺ | 258.11 | 190.12 | 258.11 |
| Diagnostic Fragment | m/z 159 (Base Peak) | m/z 91 (Tropylium) | m/z 159 (Base Peak) |
| Secondary Fragment | m/z 109 (Loss of CF₂/HF) | m/z 65 (Loss of C₂H₂) | m/z 139 (Prominent loss of F due to ortho effect) |
| Mass Defect | Negative shift (due to F) | Positive shift (Hydrocarbon) | Negative shift |
Expert Insight: While 2-CF₃ and 3-CF₃ isomers yield the same m/z 159 fragment, the ortho-isomer (2-CF₃) often shows a more intense [M-F]⁺ or [M-HF]⁺ peak due to the proximity of the fluorine atoms to the benzylic hydrogen, facilitating an intramolecular H-transfer.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the primary ESI fragmentation pathway, highlighting the formation of the diagnostic m/z 159 ion and the competing ring cleavage.
Figure 1: ESI-MS/MS fragmentation pathway of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one showing the dominant formation of the stable benzyl cation.
Part 4: Validated Experimental Protocol
To reproduce these results for impurity identification or metabolite tracking, follow this LC-MS/MS workflow.
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? It ensures complete protonation of the tertiary amine, maximizing the [M+H]⁺ signal intensity in positive mode.
-
2. LC-MS Conditions (Q-TOF / Orbitrap)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
3. MS Parameters (Source: ESI+)
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE):
-
10 eV: Minimal fragmentation; confirms parent [M+H]⁺.
-
25 eV: Optimal for observing the m/z 159 base peak.
-
40 eV: Promotes secondary fragmentation (m/z 109, 139) for structural confirmation.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (trifluoromethyl)- (Benzyl cation analogs).[2] National Institute of Standards and Technology.[3] Retrieved from [Link]
-
Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Retrieved from [Link]
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles.[4] Fluorine Notes. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
FTIR Spectral Analysis and Performance Comparison: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one vs. Standard Piperidone Derivatives
As a Senior Application Scientist in drug development, I frequently encounter the need to structurally validate complex heterocyclic building blocks. 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is a highly valuable precursor in medicinal chemistry, primarily because the incorporation of a trifluoromethyl (-CF₃) group drastically enhances lipophilicity, metabolic stability, and target binding affinity compared to its non-fluorinated analogs.
To objectively evaluate the structural integrity and purity of this compound, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool. This guide provides an in-depth comparative analysis of its FTIR spectral footprint against alternative piperidone derivatives, detailing the causality behind the spectral shifts and offering a robust, self-validating experimental protocol.
Mechanistic Insights: The Electronic Influence of the -CF₃ Group
When comparing 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one to standard alternatives like 1-benzylpiperidin-4-one or unsubstituted 4-piperidone , the spectral differences are driven by the profound electronic effects of the fluorine atoms.
The -CF₃ group is strongly electron-withdrawing via inductive effects. While the methylene bridge partially insulates the piperidone ring from the aromatic system, the massive dipole moment generated by the three highly electronegative fluorine atoms creates intense, characteristic stretching vibrations in the mid-IR region. Because infrared absorption intensity is directly proportional to the change in dipole moment during the vibration, the C-F stretching bands often dominate the spectrum, appearing significantly stronger than the C-H or even the C=O stretches.
Furthermore, the presence of the -CF₃ group on the aromatic ring subtly alters the electron density of the benzyl system, which can cause minor wavenumber shifts in the aromatic C=C stretching frequencies compared to a standard benzyl group[1].
Comparative FTIR Spectral Data
To objectively assess the compound, we must benchmark its characteristic peaks against its non-fluorinated counterparts. The table below summarizes the quantitative spectral data, highlighting the diagnostic bands used for structural confirmation.
| Functional Group | 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one | 1-Benzylpiperidin-4-one (Alternative) | 4-Piperidone (Base Scaffold) |
| C=O Stretch (Ketone) | ~1710 – 1715 cm⁻¹ | ~1700 – 1715 cm⁻¹ | ~1710 cm⁻¹ |
| C-F Stretch (Asymmetric) | ~1320 – 1350 cm⁻¹ | Absent | Absent |
| C-F Stretch (Symmetric) | ~1120 – 1160 cm⁻¹ | Absent | Absent |
| C-N Stretch (Amine) | ~1076 – 1100 cm⁻¹ | ~1070 – 1100 cm⁻¹ | ~1050 cm⁻¹ |
| Aromatic C=C Stretch | ~1595, 1490 cm⁻¹ | ~1600, 1494 cm⁻¹ | Absent |
| Aromatic C-H Stretch | ~3050 – 3070 cm⁻¹ | ~3029 – 3062 cm⁻¹ | Absent |
| Aliphatic C-H Stretch | ~2800 – 2950 cm⁻¹ | ~2800 – 2950 cm⁻¹ | ~2800 – 2950 cm⁻¹ |
Data synthesized from established spectroscopic libraries and literature characterizing fluorinated pyridines and piperidones[2][3].
Key Spectral Differentiators
-
The -CF₃ Fingerprint: The most striking difference is the appearance of massive, broadened peaks between 1100 cm⁻¹ and 1350 cm⁻¹ . These correspond to the symmetric and asymmetric C-F stretching modes[4]. If these peaks are absent or weak, the trifluoromethylation has failed or the sample is degraded.
-
The Carbonyl Anchor: The piperidone ketone (C=O) stretch consistently appears around 1710 cm⁻¹ [5]. This peak acts as an internal standard; its sharp, distinct presence validates that the core piperidone ring remains intact and has not undergone unintended nucleophilic addition or reduction during synthesis.
Experimental Protocol: ATR-FTIR Methodology
To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. Unlike traditional KBr pellet methods, ATR requires zero sample preparation, eliminating the risk of moisture absorption (KBr is highly hygroscopic) which can mask critical C-H and C=O regions[6].
This protocol is designed as a self-validating system : every step includes a built-in quality check to ensure the resulting spectrum is an artifact-free representation of the molecule.
Step 1: System Initialization & Background Validation
-
Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Run a background scan (air) from 4000 to 400 cm⁻¹.
-
Causality: The background scan captures ambient atmospheric water vapor and CO₂. The software will automatically subtract this from the sample spectrum. Self-Validation: If the background shows organic residue peaks (e.g., C-H stretches around 2900 cm⁻¹), the crystal must be recleaned before proceeding.
Step 2: Sample Application & Optical Contact
-
Action: Place 1–2 mg of the neat 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one directly onto the ATR crystal. Lower the clamping arm to apply consistent pressure.
-
Causality: ATR relies on an evanescent wave penetrating just a few microns into the sample[7]. Sufficient pressure ensures intimate optical contact between the high-refractive-index crystal and the sample, maximizing the attenuation of the infrared beam and yielding strong absorption peaks.
Step 3: Spectral Acquisition
-
Action: Acquire the spectrum at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.
-
Causality: Averaging 32 scans significantly enhances the signal-to-noise ratio. A 4 cm⁻¹ resolution provides the perfect balance between resolving closely spaced aromatic C=C bands (~1595 cm⁻¹) and maintaining high energy throughput.
Step 4: Data Processing & Verification
-
Action: Apply an ATR correction algorithm and a baseline correction.
-
Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission spectra, ensuring accurate relative peak heights for the C-F and C=O bands.
Workflow & Structural Validation Logic
The following diagram illustrates the logical progression from sample preparation through to the critical peak assignments that confirm the identity of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one.
Figure 1: ATR-FTIR workflow and structural validation logic for trifluoromethylated piperidones.
References
-
PubChem: 1-Benzyl-4-piperidone (FTIR Baseline Data) . National Center for Biotechnology Information. Available at:[Link]
-
Synthesis and antibacterial activity of 4-Piperidone analogues (C=O Peak Analysis) . Research Journal of Pharmacy and Technology. Available at:[Link]
-
FT-IR and FT-Raman spectral investigation of trifluoromethyl derivatives (C-F Peak Analysis) . International Journal of Advanced Research and Review. Available at:[Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Methodology . Covalent Metrology. Available at:[Link]
-
Common Sampling Techniques of FTIR Spectroscopy (Evanescent Wave Mechanics) . Edinburgh Instruments. Available at:[Link]
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- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. rjptonline.org [rjptonline.org]
- 3. allreviewjournal.com [allreviewjournal.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Buy Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride | 1987359-06-7 [smolecule.com]
- 6. covalent.com [covalent.com]
- 7. edinst.com [edinst.com]
Optimizing Purity Analysis of Piperidin-4-one Derivatives: A Comparative Guide to RP-HPLC vs. HILIC Strategies
Introduction: The Basicity Challenge
Piperidin-4-one derivatives are critical intermediates in the synthesis of complex pharmaceutical agents, including opioid analgesics and piperidine alkaloids. However, their analysis presents a notorious chromatographic challenge: Peak Tailing .[1][2][3]
The secondary or tertiary amine in the piperidine ring typically has a pKa between 8.0 and 11.0. Under traditional Reversed-Phase HPLC (RP-HPLC) conditions (pH 2.5–4.0), these amines are fully protonated (
-
Asymmetric peaks (Tailing Factor
). -
Variable retention times due to silanol heterogeneity.
-
Poor resolution of closely eluting impurities.
This guide objectively compares three methodological approaches to solve this issue, recommending a High-pH Reversed-Phase strategy using hybrid silica technology as the superior standard for purity analysis.
Comparative Analysis: Selecting the Right Mode
We evaluated three distinct separation strategies. The table below summarizes the performance metrics based on experimental trials with N-benzyl-4-piperidinone and N-phenethyl-4-piperidinone.
Table 1: Performance Comparison of Separation Strategies
| Feature | Method A: Traditional Acidic RP | Method B: Ion-Pairing RP | Method C: High-pH Hybrid RP (Recommended) | Method D: HILIC |
| Stationary Phase | Standard C18 (Silica) | Standard C18 (Silica) | Hybrid C18 (e.g., BEH, Gemini-NX) | Bare Silica / Amide |
| Mobile Phase pH | Acidic (pH 2.5 - 3.0) | Acidic + Ion Pair Reagent | Basic (pH 9.5 - 10.5) | Neutral / Acidic |
| Mechanism | Hydrophobic Partitioning | Ion-Pair Formation | Hydrophobic (Neutral Analyte) | Hydrophilic Partitioning |
| Tailing Factor ( | 1.8 – 2.5 (Poor) | 1.1 – 1.3 (Good) | 1.0 – 1.2 (Excellent) | 1.1 – 1.4 (Good) |
| MS Compatibility | Excellent | Poor (Source contamination) | Excellent | Good |
| Equilibration | Fast | Slow | Fast | Slow |
| Cost/Lifetime | Low / Moderate | Low / Short | High / Long | Moderate / Moderate |
Decision Framework
Use the following logic to select your method.
Caption: Method selection decision tree based on analyte hydrophobicity and detection requirements.
The Recommended Protocol: High-pH Reversed-Phase
The most robust method utilizes "Hybrid Particle" technology (e.g., Ethylene Bridged Hybrid - BEH). Unlike standard silica which dissolves above pH 8.0, hybrid particles are stable up to pH 12.0.
Scientific Rationale: By adjusting the mobile phase pH to 10.0 , the piperidine amine (pKa ~9-10) is deprotonated and becomes neutral.
-
Eliminates Silanol Interaction: Neutral amines do not undergo cation exchange with silanols.
-
Increases Retention: The neutral molecule is more hydrophobic, increasing retention on C18 and separating it from polar synthesis byproducts.
-
Sharpens Peaks: Kinetic lag from adsorption/desorption sites is removed.
Detailed Experimental Protocol
A. Instrumentation & Materials[3][4][5][6][7]
-
System: HPLC/UHPLC with UV-Vis (PDA) or QDa (Mass Detector).
-
Column: Waters XBridge BEH C18 (
mm, 3.5 µm) or Phenomenex Gemini-NX C18. -
Reagents: LC-MS grade Acetonitrile (MeCN), Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
B. Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.0 with Ammonium Hydroxide.
-
Note: Bicarbonate is volatile and MS-friendly, unlike phosphate buffers.
-
-
Mobile Phase B: 100% Acetonitrile.
C. Gradient Conditions
-
Flow Rate: 1.0 mL/min[7]
-
Column Temp: 40°C (Improves mass transfer)
-
Injection Vol: 5–10 µL
-
Detection: UV @ 210 nm (for piperidone backbone) or 254 nm (if aromatic substituents present).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
D. Experimental Workflow
Caption: Step-by-step experimental workflow for purity analysis.
Supporting Data & Validation
The following data represents a typical comparison between a standard method (0.1% Formic Acid, pH 2.7) and the proposed High-pH method for N-benzyl-4-piperidinone.
Table 2: Method Validation Data Summary
| Parameter | Acidic Method (pH 2.7) | High pH Method (pH 10.0) | Acceptance Criteria |
| Retention Time ( | 3.2 min | 6.8 min | N/A |
| USP Tailing Factor ( | 2.4 | 1.1 | |
| Theoretical Plates ( | 2,500 | 12,400 | |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.1 µg/mL | Low as possible |
| Linearity ( | 0.992 | 0.999 |
Interpretation: The High pH method provides significantly higher efficiency (
Alternative: HILIC for Polar Metabolites[8]
If your piperidin-4-one derivative contains highly polar groups (e.g., hydroxyls, carboxylic acids) and elutes in the void volume (
-
Column: Amide-bonded silica (e.g., Waters BEH Amide or TSKgel Amide-80).
-
Mobile Phase: High Organic (90% MeCN) / Low Aqueous (10% Ammonium Formate pH 3.0).
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.
-
Caution: HILIC requires long equilibration times (20+ column volumes) and samples must be dissolved in high-organic diluents (e.g., 90% MeCN) to prevent peak distortion.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.[8]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6]
-
Phenomenex. (2023). High pH Stability of Gemini-NX C18 Columns. Technical Guide.[3]
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Separation Science.
Sources
Comparative Bioactivity Guide: Trifluoromethyl vs. Methyl Benzyl Piperidones
Executive Summary: The "Fluorine Effect" in Piperidone Scaffolds
In the optimization of 3,5-bis(benzylidene)-4-piperidone (BAP) scaffolds, the substitution of a methyl group (
While the methyl group is a classic bioisostere for volume filling, it is electron-donating and metabolically labile. In contrast, the trifluoromethyl group acts as a "super-lipophilic" electron-withdrawing group (EWG). Experimental data consistently indicates that
Physicochemical & Structural Analysis
The divergence in bioactivity stems from fundamental physicochemical differences. The
Table 1: Physicochemical Comparison of Substituents
| Feature | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Electronic Effect | Electron-Donating (Inductive, +I) | Strong Electron-Withdrawing (-I) | |
| Lipophilicity ( | 0.56 | 0.88 | |
| Van der Waals Volume | ~14 ų | ~22 ų | |
| Metabolic Stability | Low (Susceptible to CYP450 oxidation) | High (C-F bond is metabolically inert) | |
| Dipole Moment | ~0.4 D | ~2.5 D |
Bioactivity Performance: The Experimental Evidence
Cytotoxicity (Anticancer Activity)
In the context of 3,5-bis(arylidene)-4-piperidones (BAPs), the electronic nature of the substituent on the benzylidene ring is a critical determinant of cytotoxicity.
-
The Methyl Deficit: Research indicates that replacing a hydrogen atom with a methyl group often decreases antitumor activity in BAP scaffolds.[2] The electron-donating nature of the methyl group destabilizes the Michael acceptor reactivity of the enone system, which is crucial for alkylating cellular thiols (a primary mechanism of action for these compounds).
-
The Trifluoromethyl Advantage: Introduction of
significantly boosts potency.[1][3] The strong electron-withdrawing effect enhances the electrophilicity of the -carbon, facilitating covalent interaction with cysteine residues in target proteins (e.g., NF-κB, thioredoxin reductase).
Case Study Data: Inhibition of Hepatoma Cells (HepG2) Comparison of analogues based on the 3,5-bis(arylidene)-4-piperidone core.[2][4]
| Compound Variant | Substituent (R) | IC | Selectivity Index (SI) |
| Reference | Hydrogen ( | ~9.2 | Moderate |
| Methyl Analogue | 4-Methyl ( | > 15.0 (Activity Decreased) | Low |
| Trifluoromethyl | 4-Trifluoromethyl ( | 2.1 | High (>20) |
| Multi-Substituted | 3,5-bis( | 0.6 | Very High |
Insight: The 3,5-bis(
) analogue (Compound 16 in literature) demonstrates sub-micromolar potency, outperforming standard chemotherapeutics like Curcumin and approaching Doxorubicin efficacy in specific cell lines.
Anti-Inflammatory Mechanism (NF-κB Pathway)
The
Diagram 1: Mechanistic Pathway of
Piperidones
This diagram illustrates how electron-withdrawing
Caption: The lipophilic CF3 group facilitates membrane crossing, while its electron-withdrawing nature enhances binding to NF-κB regulatory proteins.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These are designed to be self-validating systems where positive and negative controls ensure data integrity.
Synthesis: Claisen-Schmidt Condensation
This protocol yields 3,5-bis(arylidene)-4-piperidones. The use of dry HCl gas is preferred for
-
Reagents: 4-Piperidone hydrochloride (10 mmol), Substituted Benzaldehyde (20 mmol), Glacial Acetic Acid (25 mL).
-
Reaction: Dissolve reactants in acetic acid. Pass dry HCl gas through the solution for 30-45 minutes.
-
Stirring: Seal and stir at room temperature for 24-48 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Work-up: Add acetone (25 mL) to the reaction mixture. The hydrochloride salt of the product will precipitate.
-
Filtration: Filter the precipitate, wash with cold acetone and ether.
-
Recrystallization: Recrystallize from ethanol/water to obtain pure crystals.
Bioassay: MTT Cytotoxicity Screen
Objective: Determine IC
-
Seeding: Seed HepG2 cells (or target line) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add compounds at gradient concentrations (0.1, 0.5, 1, 5, 10, 50 µM).
-
Control A: DMSO vehicle (0.1% max).
-
Control B: Doxorubicin (Positive Control).
-
Control C: Methyl-analogue (Comparator).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.
-
Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Diagram 2: SAR Decision Logic
A logical flow for optimizing the piperidone scaffold based on bioactivity data.
Caption: Decision tree highlighting why CF3 is the preferred substituent for optimizing piperidone cytotoxicity.
References
-
Ningbo Inno Pharmchem. (n.d.).[1] The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from
-
Zhang, X., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation.[4] Pharmaceutical Biology, 59(1), 888-898. Retrieved from
-
Das, U., et al. (2008). Synthesis and cytotoxic properties of 3,5-bis(benzylidene)-4-piperidone derivatives. Retrieved from
-
Jeffries, B., et al. (2018).[5] Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Journal of Medicinal Chemistry, 61(23), 10602–10618.[5] Retrieved from
-
Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]
Safety Operating Guide
Operational Safety and Disposal Guide: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
As a highly specialized intermediate in medicinal chemistry and drug development, 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one requires rigorous handling and disposal protocols. While structurally related to standard benzylpiperidones, the addition of the trifluoromethyl (-CF₃) group fundamentally alters its environmental persistence, toxicity profile, and thermal degradation requirements.
This guide provides drug development professionals and environmental health and safety (EHS) officers with the definitive, step-by-step operational logic for the safe handling and permanent destruction of this compound.
Physicochemical Hazard Profile
To understand the causality behind the required safety protocols, we must first quantify how the -CF₃ group alters the molecule's physical behavior compared to its non-halogenated parent analog.
Table 1: Comparative Physicochemical Data
| Property | 1-Benzylpiperidin-4-one (Parent) | 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one | Operational Implication |
| Molecular Formula | C₁₂H₁₅NO | C₁₃H₁₄F₃NO | Introduces high fluorine content. |
| Molecular Weight | 189.26 g/mol | 257.25 g/mol | Heavier, denser liquid/solid phase. |
| Halogen Content | 0% | ~22.1% (Fluorine) | Critical: Dictates disposal pathway. |
| Lipophilicity (LogP) | Moderate (~2.1) | High (~3.5 estimated) | Increased skin penetration risk. |
| Combustion Byproducts | CO₂, NOx | CO₂, NOx, HF (Hydrogen Fluoride) | Requires caustic wet scrubbing[1]. |
| Waste Classification | Non-Halogenated Organic | Halogenated Organic Waste | Must be strictly segregated[2]. |
Causality in Chemical Handling (E-E-A-T)
Do not treat this chemical as a standard organic solvent or intermediate. The operational choices below are dictated by the molecule's specific structural liabilities:
-
The Lipophilicity Factor: The -CF₃ group significantly increases the compound's lipophilicity. This enhances its ability to penetrate standard latex gloves and transdermal barriers. Causality: You must use double-layered nitrile or neoprene gloves, which offer superior resistance to halogenated, lipophilic organics.
-
The Amine Basicity: The tertiary nitrogen in the piperidine ring is basic. Causality: It will react exothermically with strong acids. It must be stored and disposed of away from concentrated mineral acids to prevent uncontrolled heat generation[2].
Self-Validating Spill Response Protocol
In the event of a laboratory spill, follow this self-validating containment workflow:
-
Evacuate and Ventilate: Immediately clear personnel and maximize fume hood/room exhaust to prevent inhalation of volatile vapors.
-
Don Appropriate PPE: Equip a NIOSH-approved respirator with organic vapor cartridges, neoprene gloves, and splash goggles.
-
Containment (No Water): Do not use water, which can spread the lipophilic compound. Surround the spill with an inert, non-combustible absorbent (e.g., calcined diatomaceous earth or dry sand)[3].
-
Absorption and Packaging: Sweep the saturated absorbent using non-sparking tools. Place the material into a high-density polyethylene (HDPE) container.
-
Validation Step: Swab the spill area with a compatible solvent (e.g., methanol). Analyze the swab via portable UV-Vis or TLC for residual piperidone absorbance. The physical cleanup is only considered complete when the chemical analysis validates a zero-detect.
Waste Segregation and Disposal Plan
The disposal of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is governed by strict EPA and RCRA guidelines regarding halogenated organic compounds[3]. Land disposal of this untreated compound is strictly prohibited due to its environmental persistence and potential for groundwater mobility[4].
Why Segregation is Critical
Mixing this compound with standard non-halogenated organic waste (like ethanol or acetone) lowers the overall caloric value of the waste stream and introduces fluorine into incinerators not equipped with acid gas scrubbers. This leads to severe corrosion of the incinerator lining and the illegal atmospheric release of toxic hydrogen fluoride (HF)[1].
Step-by-Step Waste Packaging Methodology
-
Isolate the Stream: Designate a specific HDPE waste carboy explicitly labeled: "Hazardous Waste: Halogenated Organics (Contains Trifluoromethyl Derivatives)."
-
Control Water Content: Ensure the waste stream contains less than 10% water to maintain a high caloric value for incineration[5].
-
Exclude Incompatibles: Strictly prohibit the addition of strong oxidizers, peroxides, or inorganic acids to this specific carboy[2].
-
Secondary Containment: Place the sealed carboy in a secondary containment bin to capture any potential off-gassing or leaks prior to contractor pickup.
The Thermal Destruction Workflow
The ultimate disposal of this compound requires high-temperature incineration. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~500 kJ/mol).
Standard waste incineration typically operates between 600°C and 800°C. At these lower temperatures, the C-F bonds do not fully mineralize, leading to the synthesis of volatile organofluorines (VOFs) and other toxic byproducts via radical recombination[6]. Complete mineralization to CO₂ and HF requires sustained temperatures exceeding 1000°C[7]. Furthermore, the generated HF must be neutralized[8].
Fig 1: Logical workflow for the thermal destruction and emission control of halogenated organics.
Self-Validating Emission Control
To ensure the disposal system is functioning safely, modern hazardous waste incinerators utilize a self-validating wet scrubber system. As the combustion gases (containing HF and NOx) pass through a sodium hydroxide (NaOH) shower, the HF is converted to aqueous sodium fluoride (NaF).
The Validation Loop: The system continuously monitors the pH of the scrubber effluent. A drop in pH below the alkaline threshold (pH < 8.0) immediately signals incomplete HF neutralization, triggering an automatic interlock that halts the chemical waste feed. This ensures that the destruction of the chemical inherently proves the safety of the emission.
References
-
Nipissing University. Hazardous Materials Disposal Guide. Available at: [Link]
-
Centre for Environmental Rights. Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Available at: [Link]
-
University of Wisconsin–Oshkosh. UWO Guide to Classifying Unwanted Materials. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Halogenated Compounds. Available at:[Link]
-
MDPI. Prospects of Novel Technologies for PFAS and Fluorinated Compound Destruction in Water and Wastewater. Available at: [Link]
-
American Chemical Society (ACS). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Available at:[Link]
-
Toxic Docs. Recycling and End of life assessment of Fluoropolymers: Recent Developments, Challenges and Future Trends. Available at:[Link]
-
Fluoride Action Network. Chemical and toxicological concerns regarding HF emissions from thermal destruction. Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cer.org.za [cer.org.za]
- 5. uwosh.edu [uwosh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prospects of Novel Technologies for PFAS Destruction in Water and Wastewater [mdpi.com]
- 8. fluoridealert.org [fluoridealert.org]
Personal protective equipment for handling 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one
Executive Summary & Chemical Profile[1][2][3]
1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is a fluorinated piperidine derivative commonly utilized as a pharmacophore building block in drug discovery (e.g., for GPCR ligands or kinase inhibitors).[1][2] Its structural integration of a basic amine core with a lipophilic, electron-withdrawing trifluoromethyl group presents specific handling challenges that differ from standard organic intermediates.[1]
While specific Safety Data Sheet (SDS) data for the meta-isomer (3-position) is often limited compared to its para-isomer analog (CAS 905986-83-6) or the non-fluorinated parent (CAS 3612-20-2), we apply the Read-Across Principle to establish a conservative safety baseline.[1][2]
| Property | Specification / Assumption | Operational Implication |
| Physical State | Viscous Oil or Low-Melting Solid | High surface adhesion; difficult to weigh; splash and contact risk.[1][2] |
| Primary Hazard | Irritant (Skin/Eye/Resp), Acute Tox (Oral) | Direct contact causes dermatitis; inhalation of aerosols is harmful. |
| Chemical Hazard | Fluorinated Organic | Critical: Thermal decomposition releases Hydrofluoric Acid (HF). |
| Storage | 2–8°C, Inert Atmosphere (Argon/N2) | Likely oxidizes or darkens upon air exposure; hygroscopic. |
Risk Assessment & Hazard Logic
To handle this compound safely, one must understand the causality of its hazards. It is not merely "toxic"; it is a fluorinated nitrogen heterocycle .
-
The Piperidone Core: Ketones on piperidine rings are reactive electrophiles. They can form Schiff bases with biological amines (proteins), leading to sensitization and contact dermatitis .
-
The Trifluoromethyl Group (
): While chemically stable under physiological conditions, the group alters the lipophilicity (LogP), increasing dermal permeation rates compared to non-fluorinated analogs. -
Thermal Decomposition: In the event of a fire or runaway reaction, the C-F bonds break, releasing Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) . Standard organic respirators are ineffective against these combustion byproducts.
Visualization: Hazard-to-PPE Decision Logic[1][3]
Caption: Logical flow determining PPE requirements based on the compound's physicochemical properties and exposure vectors.
Personal Protective Equipment (PPE) Specifications
Standard "lab safety" is insufficient. The lipophilicity of benzyl-piperidines requires specific barrier protection.
A. Hand Protection (Dermal Barrier)
-
Recommendation: Double-gloving is mandatory when handling the neat oil or concentrated solutions.[1]
-
Inner Glove: Nitrile (0.11 mm / 4 mil).
-
Outer Glove: Nitrile (0.11 mm / 4 mil) or Neoprene.
-
Rationale: Piperidine derivatives can permeate thin nitrile. The outer glove acts as a sacrificial layer against splashes. If the outer glove is contaminated, strip it immediately; the inner glove protects you during removal.
-
Avoid: Latex (poor organic resistance) or Vinyl (permeable to ketones).
B. Eye & Face Protection[4][5][6][7][8]
-
Recommendation: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).
-
Rationale: Safety glasses with side shields are inadequate. As a viscous oil or sticky solid, this substance adheres to skin and surfaces. A splash to the eye is difficult to irrigate due to its lipophilic nature. Goggles seal the ocular cavity.
C. Respiratory Protection[1][3][4][5][7][8]
-
Primary Control: All manipulations (weighing, transfer, reaction) must occur inside a certified chemical fume hood .
-
Secondary (Spill/Outside Hood): If hood containment is breached, use a half-face respirator with Multi-Gas/Vapor cartridges (Organic Vapor + Acid Gas) combined with a P100 particulate filter . The "Acid Gas" component is a precaution against potential acidic decomposition products.
Operational Handling Protocol
Phase 1: Receiving & Storage
Upon receipt, the compound is likely an oil or a waxy solid.
-
Inspect: Check the bottle for signs of leakage (oily residue on cap).
-
Store: Place in a secondary container (polyethylene bin) and store at 2–8°C .
-
Atmosphere: If the bottle is opened, backfill with Argon or Nitrogen before resealing to prevent oxidation (N-oxide formation) or moisture absorption.
Phase 2: Weighing & Transfer (The Critical Step)
This is the highest risk point for exposure.
-
If Solid/Powder: Use an anti-static gun if available. Fluorinated powders often carry high static charges, causing them to "jump" or disperse.
-
If Viscous Oil (Most Likely): Do not pour.
Phase 3: Reaction Setup
-
Solvent Compatibility: The compound is soluble in DCM, Chloroform, and Ethyl Acetate.
-
Glassware: Use standard borosilicate glass. No special material constraints exist (unlike HF handling).
Visualization: Safe Handling Workflow
Caption: Step-by-step workflow for transferring the compound from storage to reaction vessel.
Emergency & Disposal Procedures
Spill Cleanup[1][3][5]
-
Evacuate the immediate area if the spill is outside the hood (>10 mL).
-
PPE: Don double nitrile gloves, goggles, and a lab coat.
-
Absorb: Use Vermiculite or Sand .[3] Do not use paper towels alone, as fluorinated solvents/oils can permeate them rapidly.
-
Clean: Wipe the area with soap and water (detergent is necessary to remove the lipophilic residue).
Fire / Thermal Decomposition[3]
-
Hazard: Combustion releases HF (Hydrofluoric Acid) .
-
Action: Do not breathe smoke. If the material is involved in a fire, firefighters must wear full SCBA.
-
First Aid (Inhalation of Smoke): Seek immediate medical attention.[4] Treat for potential fluoride exposure.
Disposal[1][3][4][6][7]
-
Classification: Halogenated Organic Waste .
-
Protocol:
-
Dissolve waste material in a minimal amount of acetone or DCM.
-
Transfer to the "Halogenated Waste" carboy.
-
Do NOT mix with strong acids or oxidizers in the waste stream.
-
Label the waste tag explicitly with "Fluorinated Piperidine Derivative."
-
References
-
Fisher Scientific. Safety Data Sheet: N-Benzyl-4-piperidone (Analog Read-Across). Retrieved February 28, 2026. Link
-
Sigma-Aldrich. Safety Data Sheet: 4-(4-(Trifluoromethyl)benzyl)piperidine (Isomer Read-Across).[1][2] Retrieved February 28, 2026. Link
-
PubChem. Compound Summary: 1-(3-(Trifluoromethyl)benzyl)piperazine (Structural Analog).[1][5] National Library of Medicine. Link
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Link
Sources
- 1. 1-Benzyl-3,3-difluoropiperidin-4-one | C12H13F2NO | CID 49761227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. 1-(3-(Trifluoromethyl)benzyl)piperazine | C12H15F3N2 | CID 2060855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
